Gsk591
Descripción
CHEMBL4542380 is a Unknown drug.
Propiedades
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gsk591 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of GSK591
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
This compound is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins[3]. This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and DNA repair.
This compound exerts its inhibitory effect by targeting the PRMT5/MEP50 (methylosome protein 50) complex. MEP50 is a WD40 repeat-containing protein that is essential for the methyltransferase activity of PRMT5[3]. By inhibiting this complex, this compound prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the arginine residues of PRMT5 substrates.
Key substrates of PRMT5 include histone H4 at arginine 3 (H4R3), histone H3 at arginine 8 (H3R8), and spliceosomal proteins such as SmD3[2][3][4]. The symmetric dimethylation of these substrates by PRMT5 is generally associated with transcriptional repression. Consequently, inhibition of PRMT5 by this compound leads to a reduction in these repressive histone marks, resulting in altered gene expression. For instance, this compound treatment has been shown to decrease the levels of H4R3me2s at specific gene promoters[4][5].
Downstream, the inhibition of PRMT5 by this compound has been demonstrated to impact critical signaling pathways involved in cell proliferation and survival. Notably, this compound has been shown to suppress the Akt/GSK3β signaling pathway, leading to the downregulation of Cyclin D1 and Cyclin E1, which are key regulators of the cell cycle[6]. This ultimately results in the inhibition of cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro and cellular assays.
| Parameter | Value | Assay Type | Substrate/Cell Line | Reference |
| IC50 | 4 nM | Cell-free enzymatic assay | PRMT5 | [1][2] |
| IC50 | 11 nM | In vitro biochemical assay | PRMT5/MEP50 complex, Histone H4 | [2][3] |
| EC50 | 56 nM | Cellular assay | Symmetric arginine methylation of SmD3 in Z-138 cells | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action on the PRMT5 Signaling Pathway
Caption: this compound inhibits the PRMT5/MEP50 complex, leading to reduced methylation of substrates like Histone H4 and SmD3, and suppression of the pro-proliferative Akt/GSK3β/Cyclin D1 signaling pathway.
Experimental Workflow: Western Blot Analysis of this compound Target Engagement
Caption: A typical workflow for assessing the effect of this compound on protein expression and phosphorylation levels using Western blotting.
Experimental Protocols
In Vitro PRMT5 Enzymatic Assay
This protocol is a representative method for determining the in vitro potency of this compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-Adenosyl-L-[methyl-³H]-methionine
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding S-Adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Symmetric Dimethylation Assay (Western Blot)
This protocol describes how to measure the effect of this compound on the symmetric dimethylation of a known PRMT5 substrate, SmD3, in cultured cells.
Materials:
-
Z-138 cells (or other suitable cell line)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmD3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed Z-138 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-SmD3 and anti-β-actin antibodies for normalization.
-
Quantify the band intensities to determine the EC50 value of this compound for the inhibition of SmD3 symmetric dimethylation.
Cell Viability Assay (CCK-8)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate and allow them to attach overnight[7].
-
Treat the cells with a range of concentrations of this compound or vehicle control for 4 days[6].
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C[7].
-
Measure the absorbance at 450 nm using a microplate reader[7].
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for investigating the effect of this compound on the enrichment of the H4R3me2s mark at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H4R3me2s antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H4R3me2s antibody or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of interest to quantify the enrichment of H4R3me2s. Analyze the data relative to the input DNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gsk591: A Technical Guide to a Potent and Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gsk591 (also known as EPZ015866 and GSK3203591) is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its discovery has provided a critical tool for elucidating the biological roles of PRMT5 and has paved the way for the development of therapeutic agents targeting this enzyme, which is implicated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.
Discovery and Rationale
This compound was identified through structure and property-guided design strategies aimed at optimizing a parent compound, EPZ015666.[3][4] The primary goal was to develop a potent and selective chemical probe to investigate the therapeutic potential of PRMT5 inhibition. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a wide array of cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been linked to the progression of various cancers, making it an attractive therapeutic target.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general synthetic approach can be inferred from related medicinal chemistry literature. The synthesis of 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-4-pyridinecarboxamide, the chemical name for this compound, would likely involve a convergent synthesis strategy.
A plausible synthetic workflow is outlined below. This is a hypothetical pathway based on common organic synthesis reactions and should be adapted and optimized based on laboratory experience.
Caption: Hypothetical synthetic workflow for this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the PRMT5/MEP50 complex.[1][2] It acts by binding to the substrate-binding pocket of PRMT5, thereby preventing the methylation of its target proteins, such as histone H4.[3] The inhibition of PRMT5 leads to a reduction in symmetric arginine dimethylation, a post-translational modification crucial for the function of numerous proteins involved in cancer cell proliferation and survival.
The signaling pathway affected by this compound is centered around the inhibition of PRMT5's methyltransferase activity. This leads to downstream effects on gene expression and cellular processes that are dependent on PRMT5-mediated methylation.
Caption: this compound mechanism of action via PRMT5 inhibition.
Biological Activity and Data
This compound exhibits potent inhibitory activity against PRMT5 in both biochemical and cellular assays. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Substrate | IC50 / EC50 | Reference(s) |
| Biochemical Assay | PRMT5/MEP50 | Histone H4 | 11 nM (IC50) | [1] |
| Cell-based Assay | PRMT5 | SmD3 | 56 nM (EC50) | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference(s) |
| Z-138 | Mantle Cell Lymphoma | Inhibition of SmD3 methylation | EC50 = 56 nM | [1] |
| A549 | Lung Cancer | Inhibition of cell proliferation | Not specified | |
| H1299 | Lung Cancer | Inhibition of cell proliferation | Not specified | |
| NCI-H460 | Lung Cancer | Decrease in symmetric pan-dimethyl arginine | 250 nM | |
| HCC827 | Lung Cancer | Decrease in symmetric pan-dimethyl arginine | 250 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
PRMT5 Enzymatic Assay (In Vitro)
This protocol is a generalized procedure based on commonly used methods for assessing PRMT5 activity.
Objective: To determine the in vitro inhibitory activity of this compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (as substrate)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 complex, and histone H4 peptide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in trichloroacetic acid (TCA) to precipitate the methylated peptide.
-
Wash the filter paper multiple times with TCA and then with ethanol (B145695) to remove unincorporated ³H-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
References
GSK591: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation.[1][2][3] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in a variety of cellular processes, including transcriptional regulation, mRNA splicing, and signal transduction.[4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its use in preclinical research.
Core Mechanism of Action: Inhibition of PRMT5
This compound acts as a substrate-competitive inhibitor of the PRMT5/MEP50 complex.[6] MEP50 (Methylosome Protein 50) is a crucial cofactor required for PRMT5's methyltransferase activity.[6] By blocking the substrate-binding site, this compound prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels, a hallmark of PRMT5 activity.[7] A key epigenetic mark inhibited by this compound is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a modification associated with transcriptional repression.[8][9]
Quantitative Data on this compound Activity
The potency of this compound has been characterized across various biochemical and cell-based assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | Substrate | IC50 | Reference |
| In vitro biochemical assay | PRMT5/MEP50 complex | Histone H4 | 11 nM | [2][3] |
| Cell-free assay | PRMT5 | - | 4 nM | [3][10] |
Table 2: Cellular Efficacy of this compound
| Cell Line | Assay Type | Measured Effect | EC50 | Reference |
| Z-138 (Mantle Cell Lymphoma) | Cellular Assay | Inhibition of symmetric arginine methylation of SmD3 | 56 nM | [2][6] |
| A549 (Lung Cancer) | Cell Proliferation (CCK-8) | Inhibition of cell proliferation | ~1 µM | [11] |
| H1299 (Lung Cancer) | Cell Proliferation (CCK-8) | Inhibition of cell proliferation | ~1 µM | [11] |
| NCI-H929 (Multiple Myeloma) | Apoptosis Assay | Induction of pyroptosis | Effective at 5 µM | [8] |
| U266 (Multiple Myeloma) | Apoptosis Assay | Induction of pyroptosis | Effective at 5 µM | [8] |
| Neuroblastoma Cell Lines | MTS Assay | Decreased cell viability | Low nanomolar range | [7] |
Impact on Key Signaling Pathways
This compound-mediated inhibition of PRMT5 has significant downstream effects on multiple signaling pathways critical for cancer cell proliferation, survival, and immune evasion.
PI3K/AKT Signaling Pathway
PRMT5 positively regulates the PI3K/AKT signaling pathway.[12][13] Inhibition of PRMT5 with this compound leads to a significant reduction in the phosphorylation of AKT at both Threonine 308 and Serine 473, key activation sites.[7] This, in turn, decreases the phosphorylation of downstream AKT targets such as GSK3α and GSK3β.[7] The proposed mechanism involves the direct methylation of AKT1 by PRMT5, which is essential for its activation.[7]
Caption: this compound inhibits PRMT5, leading to reduced AKT activation and downstream signaling.
Cell Cycle Regulation
PRMT5 plays a critical role in cell cycle progression, particularly the G1 to S phase transition.[14] It regulates the expression of key cell cycle proteins, including Cyclin D1 and Cyclin E1.[11] Inhibition of PRMT5 with this compound has been shown to decrease the expression of these cyclins, leading to cell cycle arrest.[11] This is partly mediated through the regulation of the E2F1 transcription factor, a key downstream effector of the RB tumor suppressor protein.[13]
Caption: this compound disrupts cell cycle progression by inhibiting PRMT5-mediated regulation of the Rb-E2F1 pathway.
Regulation of PD-L1 Expression and Immune Response
Recent studies have unveiled a complex role for PRMT5 in regulating the immune checkpoint protein PD-L1 (Programmed Death-Ligand 1). Inhibition of PRMT5 with this compound can lead to an upregulation of PD-L1 expression on tumor cells.[2] This effect is mediated, in part, through the symmetric dimethylation of H4R3 at the CD274 (PD-L1) gene promoter, which represses its transcription.[2] While this compound can enhance the anti-tumor immune response by other mechanisms, the upregulation of PD-L1 suggests that combination therapies with anti-PD-L1 antibodies may be a promising strategy.[2]
Caption: this compound increases PD-L1 expression by inhibiting PRMT5-mediated transcriptional repression.
Detailed Experimental Protocols
Biochemical Assay: In Vitro PRMT5 Inhibition (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of PRMT5/MEP50 complex by this compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
HTRF detection reagents (e.g., anti-methylated H4R3 antibody and corresponding donor/acceptor fluorophores)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
This compound and DMSO (for dilution)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the PRMT5/MEP50 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H4 peptide substrate and SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Cell-Based Assay: Cell Proliferation (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of lung cancer cells (e.g., A549, H1299).[11]
Materials:
-
A549 or H1299 lung cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A549 or H1299 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]
-
Prepare a serial dilution of this compound in complete medium (with a final DMSO concentration below 0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 4 days.[11]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot for SDMA and H4R3me2s Detection
This protocol details the detection of global SDMA and specific H4R3me2s levels in cells treated with this compound.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
This compound and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-SDMA, anti-H4R3me2s, and a loading control (e.g., anti-GAPDH or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or DMSO for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Prepare protein lysates for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-SDMA or anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For histone modifications, perform a histone extraction or use a nuclear fractionation protocol for cleaner results.
In Vivo Studies
This compound has been evaluated in mouse xenograft models to assess its anti-tumor efficacy.
Vehicle Formulation: A common vehicle for intraperitoneal (i.p.) injection of this compound in mice is a mixture of 5% DMSO, 30% PEG300, and 65% water.[2]
Dosing Regimen: In a lung cancer xenograft model, this compound was administered daily via i.p. injection at a dose of 50 mg/kg for 12 days.[2]
Caption: A typical experimental workflow for in vivo efficacy studies of this compound.
Selectivity and Off-Target Profile
This compound exhibits high selectivity for PRMT5 over a panel of other protein methyltransferases. It shows no significant inhibition of 20 other methyltransferases at concentrations up to 50 µM.[2][6] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for specifically probing the function of PRMT5.
Conclusion and Future Directions
This compound is a powerful and selective chemical probe for interrogating the biological functions of PRMT5. Its ability to modulate epigenetic marks and key signaling pathways has established it as a valuable tool in cancer research. The upregulation of PD-L1 upon this compound treatment highlights the intricate interplay between epigenetic regulation and the tumor immune microenvironment, suggesting promising avenues for combination therapies.[2] Future research will likely focus on further elucidating the complex downstream effects of PRMT5 inhibition, identifying predictive biomarkers for this compound sensitivity, and exploring its therapeutic potential in a broader range of diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of epigenetic regulation and developing novel therapeutic strategies.
References
- 1. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 competitively binds to CDK4 to promote G1-S transition upon glucose induction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
In vitro characterization of Gsk591
An In-Depth Technical Guide to the In Vitro Characterization of Gsk591
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as EPZ015866 or GSK3203591) is a potent and highly selective chemical probe for Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, signal transduction, and cell proliferation.[3][4] Dysregulation and overexpression of PRMT5 have been implicated in numerous cancers, making it a significant therapeutic target.[3][4] This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, potency, cellular effects, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as a selective inhibitor of the PRMT5/MEP50 complex.[3][5] MEP50 (methylosome protein 50) is a WD40 repeat-containing protein that is essential for the methyltransferase activity of PRMT5, influencing its substrate specificity.[3] By inhibiting this complex, this compound prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on target substrates. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels, most notably on key substrates like histone H4 at arginine 3 (H4R3me2s) and the spliceosomal protein SmD3.[1][3][6] The inhibition of this epigenetic mark alters gene expression and impacts downstream cellular pathways.[6][7]
Caption: this compound inhibits the PRMT5/MEP50 complex, blocking substrate methylation.
Biochemical and Cellular Potency
This compound demonstrates potent inhibition of PRMT5 in both biochemical and cellular assays. In cell-free enzymatic assays, it inhibits the PRMT5/MEP50 complex with low nanomolar potency.[1][3][5] This potent activity translates to cellular models, where this compound effectively inhibits the methylation of intracellular PRMT5 substrates.[1][3][5]
| Assay Type | Target/Substrate | Value | Reference |
| Cell-Free Assay (IC₅₀) | PRMT5 | 4 nM | [1][2] |
| Biochemical Assay (IC₅₀) | PRMT5/MEP50 complex methylating Histone H4 | 11 nM | [1][3][5] |
| Cellular Assay (EC₅₀) | Symmetric arginine methylation of SmD3 in Z-138 cells | 56 nM | [1][3][5] |
| Table 1: Summary of this compound enzymatic and cellular potency. |
Antiproliferative Activity
The inhibition of PRMT5 by this compound leads to antiproliferative effects across a range of cancer cell lines. The half-maximal growth inhibition (GI₅₀) values demonstrate sensitivity in various hematological and solid tumor models.
| Cell Line | Cancer Type | GI₅₀ Value | Reference |
| NCI-H526 | Small Cell Lung Cancer | 0.138 µM | [2] |
| NCI-H596 | Non-Small Cell Lung Cancer | 188 nM | [2] |
| SU-DHL-8 | Non-Hodgkin's Lymphoma | 1.22 µM | [2] |
| Table 2: Antiproliferative activity of this compound in selected cancer cell lines. |
Selectivity Profile
This compound is a highly selective inhibitor for PRMT5. In broad panel screening, it shows high selectivity for PRMT5 when tested against a wide range of other methyltransferases, with inhibitory activity observed only at concentrations up to 50 micromolar for other targets.[1][3][5][8] This high degree of selectivity makes this compound an excellent tool for specifically probing the biological functions of PRMT5 with minimal off-target effects.
Experimental Protocols
Biochemical Enzymatic Assay (HTRF)
This protocol describes a common method to determine the IC₅₀ of this compound against the PRMT5/MEP50 complex.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the methylation of a biotinylated histone H4 peptide substrate by the recombinant PRMT5/MEP50 complex.[9]
-
Procedure:
-
The PRMT5/MEP50 enzyme complex is incubated with a biotinylated H4 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM).
-
This compound is added in a dose-response range to the reaction wells. A DMSO control is used for baseline activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 1 hour at 30°C).
-
The reaction is stopped, and detection reagents are added. These typically include a Europium cryptate-labeled anti-SDMA antibody and Streptavidin-XL665.
-
If the substrate is methylated, the antibody binds, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET signal.
-
The HTRF signal is read on a compatible plate reader. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Methylation Assay (Western Blot)
This protocol is used to confirm the on-target effect of this compound within cells by measuring the levels of global or substrate-specific symmetric dimethylation.
-
Principle: Western blotting is used to detect the levels of SDMA on total cellular proteins or specific substrates like Histone H4 (H4R3me2s) following treatment with this compound.
-
Procedure:
-
Culture cells (e.g., Z-138, A549) and treat with various concentrations of this compound or DMSO vehicle control for a specified duration (e.g., 4 days).[3][6]
-
Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For histone analysis, perform an acid extraction to isolate histone proteins.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for SDMA (e.g., anti-H4R3me2s or SYM10 for SmD3 methylation).[6]
-
Use a loading control antibody (e.g., anti-β-actin or anti-Total Histone H4) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to determine the dose-dependent reduction in methylation.
-
Caption: General workflow for the in vitro characterization of a PRMT5 inhibitor.
Cellular Effects and Pathway Modulation
This compound treatment elicits a variety of cellular responses, primarily linked to its on-target inhibition of PRMT5.
-
Cell Cycle and Proliferation: this compound has been shown to suppress the proliferation of cancer cells, such as in lung cancer, by downregulating the expression of cell cycle proteins like Cyclin D1 and Cyclin E1.[4][10]
-
Signal Transduction: The inhibitor impacts key signaling pathways. In neuroblastoma and lung cancer cells, this compound treatment leads to a significant decrease in the phosphorylation of AKT at both Thr308 and Ser473, as well as reduced phosphorylation of its downstream target GSK3β.[4][11]
-
Cell Fate: Beyond inhibiting proliferation, this compound can induce other cellular outcomes. In multiple myeloma cells, it can trigger CASP1-mediated pyroptosis.[10] In other contexts, it has been linked to the induction of apoptosis and autophagy.[10][12]
-
Gene Expression and Immune Modulation: By reducing H4R3me2s levels at gene promoters, this compound can alter the expression of key genes. For instance, in lung cancer cells, it reduces the repressive H4R3me2s mark at the CD274 (PD-L1) promoter, leading to increased PD-L1 expression.[7]
-
Cell Migration and Invasion: In A549 lung cancer cells, treatment with this compound abrogates cell migration and invasion capabilities, processes that are critical for metastasis.[6]
| Cellular Effect | Cell Line(s) | Key Downstream Target/Pathway | Reference |
| Inhibition of Proliferation | A549, H1299 (Lung) | Cyclin D1/E1 ↓ | [4] |
| Abrogation of Migration/Invasion | A549 (Lung) | EMT program | [6] |
| Decreased AKT Phosphorylation | CHLA20, NGP (Neuroblastoma) | p-AKT (S473/T308) ↓, p-GSK3β ↓ | [11] |
| Upregulation of PD-L1 | NCI-H460, HCC827 (Lung) | H4R3me2s at CD274 promoter ↓ | [7] |
| Induction of Pyroptosis | NCI-H929, U266 (Multiple Myeloma) | CASP1 expression ↑ | [10] |
| Table 3: Summary of key cellular effects induced by this compound. |
digraph "Gsk591_Akt_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];PRMT5 [label="PRMT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; pAKT [label="p-AKT\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β", fillcolor="#FFFFFF", fontcolor="#202124"]; pGSK3b [label="p-GSK3β\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> PRMT5 [arrowhead=tee, color="#EA4335", penwidth=2]; PRMT5 -> pAKT [label=" Promotes\nactivation via\nmethylation", color="#5F6368"]; pAKT -> pGSK3b [label=" Phosphorylates\n(Inactivates)"]; pAKT -> Proliferation;
{rank=same; this compound; PRMT5} }
Caption: this compound inhibits PRMT5, leading to reduced AKT pathway activation.
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of PRMT5. Its robust in vitro profile, demonstrating low nanomolar inhibition of its target and clear on-target cellular effects, establishes it as an invaluable chemical probe for elucidating the diverse biological roles of PRMT5. The detailed characterization of its effects on cell proliferation, signal transduction, and gene expression provides a strong foundation for its use in preclinical studies and for exploring PRMT5 inhibition as a therapeutic strategy in oncology and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK591 on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[2][4] This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.[4][5] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2]
This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its effects on histone methylation. It includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Substrate | Cell Line | Parameter | Value (nM) | Reference(s) |
| Biochemical Assay | PRMT5 (cell-free) | - | IC50 | 4 | [1][3] |
| Biochemical Assay | PRMT5/MEP50 complex (Histone H4) | - | IC50 | 11 | [1][2][6] |
| Cellular Assay | Symmetric Arginine Methylation of SmD3 | Z-138 | EC50 | 56 | [1][2][6] |
Table 2: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Incubation Time | Reference(s) |
| Glioma Stem-like Cells (sensitive lines) | Glioblastoma | - | IC50 | < 1.5 | - | [7] |
| NCI-H929 | Multiple Myeloma | Apoptosis (Annexin V/PI) | Increased PI+ cells | 5 | - | [8] |
| U266 | Multiple Myeloma | Apoptosis (Annexin V/PI) | Increased PI+ cells | 5 | - | [8] |
| A549 | Lung Cancer | Cell Proliferation (CCK-8) | Significant Inhibition | 1 | 4 days | [9] |
| H1299 | Lung Cancer | Cell Proliferation (CCK-8) | Significant Inhibition | 1 | 4 days | [9] |
Experimental Protocols
In Vitro PRMT5 Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a non-radioactive method to measure the enzymatic activity of PRMT5 and the inhibitory effect of this compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate (e.g., Biotin-H4 (1-21))
-
S-adenosylmethionine (SAM)
-
Europium-labeled anti-SDMA antibody (Eu-Ab)
-
Streptavidin-conjugated acceptor bead (SA-XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the PRMT5/MEP50 enzyme complex and the biotinylated H4 peptide substrate in the assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
This compound dilution or DMSO control.
-
PRMT5/MEP50 enzyme complex.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add a mixture of the biotinylated H4 peptide substrate and SAM to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a pre-mixed solution of Eu-Ab and SA-XL665 in detection buffer.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Western Blot for Histone Arginine Methylation
This protocol outlines the steps to detect changes in symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) in cells treated with this compound.
Materials:
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)
-
Tris-Glycine SDS-PAGE gels (e.g., 15%)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H3 or H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time (e.g., 48-72 hours).
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform acid extraction of histones by resuspending the cell pellet in 0.2 N HCl and incubating on ice.
-
Centrifuge to pellet the debris and collect the supernatant containing histones.
-
Neutralize the extract with a suitable buffer.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Denature equal amounts of histone extract (e.g., 10-15 µg) by boiling in Laemmli buffer. Separate the proteins on a high-percentage SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H4R3me2s antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for H4R3me2s and the loading control. Normalize the H4R3me2s signal to the loading control to determine the relative change in methylation.
Matrigel Invasion Assay
This protocol is used to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
24-well plates with cell culture inserts (e.g., 8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Insert Preparation: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution. Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[10]
-
Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for 18-24 hours. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.[10]
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add complete medium containing FBS to the lower chamber of the 24-well plate.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[11]
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[11]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the insert with methanol (B129727) for 10 minutes.[11] Stain the cells with Crystal Violet for 10 minutes at room temperature.[11]
-
Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.[11]
-
Quantification: Capture images of the stained cells from several random fields of view using a microscope. Count the number of invaded cells per field and calculate the average.
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Histone Extraction Kit | Proteintech [ptglab.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. corning.com [corning.com]
- 8. Histone Modification [labome.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. snapcyte.com [snapcyte.com]
Gsk591's impact on gene expression
An In-depth Technical Guide on the Core Impact of GSK591 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), modulates gene expression. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Core Mechanism of Action
This compound exerts its effects by targeting PRMT5, the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on both histone and non-histone proteins.[1][2] PRMT5's enzymatic activity is crucial for a variety of cellular processes, and its inhibition by this compound leads to significant downstream effects on gene transcription and post-transcriptional events.[2][3]
This compound is a highly selective inhibitor of PRMT5, with an in vitro IC50 of approximately 4-11 nM for the PRMT5/MEP50 complex.[2][3] In cellular assays, it effectively inhibits the symmetric arginine methylation of substrates like SmD3 with an EC50 of 56 nM.[2] The inhibition of PRMT5's methyltransferase activity is the foundational mechanism through which this compound impacts the cellular transcriptome.
Caption: Core mechanism of this compound action on PRMT5.
Impact on Signaling Pathways and Gene Expression
The inhibition of PRMT5 by this compound leads to a cascade of events that alter cellular signaling and result in widespread changes to the transcriptome.[4] These changes are often cell-context dependent but reveal key pathways through which this compound exerts its anti-tumor effects.
Regulation of Cell Cycle and Apoptosis
A consistent finding across multiple studies is the downregulation of key cell cycle progression genes following this compound treatment. This is often associated with a decrease in the phosphorylation of AKT and its downstream targets, GSK3β, which in turn reduces the expression of Cyclin D1 and Cyclin E1.[5][6]
Induction of Pyroptosis through CASP1 Expression
In multiple myeloma cells, this compound has been shown to induce pyroptosis, a form of programmed cell death. This is achieved by reducing the repressive H4R3me2s marks at the promoter of the CASP1 gene, leading to its re-expression.[5] Activated CASP1 then mediates pyroptotic cell death.
Caption: this compound-induced pyroptosis signaling pathway.
Alterations in the Tumor Microenvironment
This compound can also modulate the tumor microenvironment by upregulating the expression of immune checkpoint ligand CD274 (PD-L1) in lung cancer cells.[7] This effect is mediated by the reduction of H4R3me2s at the CD274 promoter.[7] Additionally, this compound treatment can induce the expression of interferon-stimulated genes (ISGs).[8]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity and its impact on gene and protein expression from various studies.
Table 1: Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 4 nM | Cell-free PRMT5 | [3] |
| IC50 | 11 nM | PRMT5/MEP50 complex (H4 methylation) | [2] |
| EC50 | 56 nM | SmD3 methylation | Z-138 |
| Effective Concentration | 250 nM | Decreased SDMR expression | HCC827, NCI-H460 |
| Effective Concentration | 500 nM | A549 cell invasion assay | A549 |
| Effective Concentration | 1 µM | RNA-seq in A549 cells | A549 |
| Effective Concentration | 5 µM | Increased CASP1 expression | NCI-H929, U266 |
Table 2: Impact of this compound on Gene and Protein Expression
| Gene/Protein Target | Effect | Cell Line(s) | Fold Change/Observation | Reference(s) |
| CASP1 | Upregulation | NCI-H929, U266 | Significant increase at 5 µM | [5] |
| Cyclin D1 | Downregulation | A549, H1299 | Significant decrease at 1 µM | [6] |
| Cyclin E1 | Downregulation | A549, H1299 | Significant decrease at 1 µM | [6] |
| p-AKT (Ser473) | Downregulation | CHLA20, NGP, A549 | Marked decrease | [9][10] |
| CD274 (PD-L1) | Upregulation | HCC827, NCI-H460 | Time-dependent increase at 250 nM | [7] |
| Fibrinogen Cluster (FGA, FGB, FGG) | Downregulation | A549 | Downregulated upon PRMT5 knockdown | [11] |
| SNRPB | Chromatin Accumulation | A549 | Most upregulated protein in chromatin | [4] |
| Interferon-Stimulated Genes (ISGs) | Upregulation | MCF10A | PRMT5-dependent increase during replication stress | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 4-6 days).[6][12]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blotting for Protein Expression and Methylation
This protocol is used to assess changes in protein levels and methylation status.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-SDMA, anti-p-AKT, anti-Cyclin D1, anti-PRMT5, anti-β-actin) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RNA-Sequencing (RNA-Seq)
This protocol outlines the general steps for analyzing transcriptome-wide changes induced by this compound.
-
Cell Treatment and RNA Extraction: Treat cells (e.g., A549) with this compound (e.g., 1 µM) or DMSO for the specified time points (e.g., 2, 4, 7 days).[4][13] Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct stranded RNA-seq libraries using a commercial kit (e.g., KAPA Stranded RNA-Seq Kit).[11]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis:
Caption: General workflow for this compound gene expression analysis.
Conclusion
This compound is a powerful chemical probe for elucidating the roles of PRMT5 in cellular processes. Its impact on gene expression is profound, leading to significant alterations in key signaling pathways that control cell proliferation, survival, and interaction with the immune system. The primary mechanism of action is the inhibition of PRMT5's methyltransferase activity, which results in changes to the histone code, dysregulation of non-histone protein function, and widespread disruption of mRNA splicing. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of PRMT5 inhibition in various diseases, particularly cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
Preclinical Profile of GSK591: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 (also known as EPZ015866 or GSK3203591) is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][3][5] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, quantitative pharmacological data, and key signaling pathways modulated by this inhibitor.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of the PRMT5/MEP50 complex.[5][6] MEP50 (methylosome protein 50) is a WD40 repeat-containing protein that is essential for the methyltransferase activity of PRMT5.[2] this compound is a substrate-competitive inhibitor, meaning it blocks the binding of substrate proteins to the PRMT5/MEP50 complex, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on the substrate.[5] A primary biomarker for PRMT5 activity in cells is the symmetric dimethylation of SmD3, a component of the spliceosome, which is potently inhibited by this compound.[2][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Assay Description | Reference |
| IC50 | 4 nM | Cell-free | Homogeneous time-resolved fluorescence (HTRF) assay monitoring monomethylation of H4R3 on a histone H4 peptide by PRMT5:MEP50. | [1] |
| IC50 | 11 nM | Cell-free | In vitro biochemical assay measuring the methylation of histone H4 by the PRMT5/MEP50 complex. | [2][6] |
| EC50 | 56 nM | Z-138 cells | Inhibition of symmetric arginine methylation of SmD3. | [2][6] |
| IC50 | < 1.5 µM | Glioma Stem-like Cells (4 of 31 lines) | Inhibition of symmetric dimethylarginine (SDMA) expression. | [7][8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Lewis Lung Carcinoma (in nude mice) | 50 mg/kg, once daily | Significant reduction in tumor weight and volume. | |
| Neuroblastoma Xenograft (kidney renal capsule) | GSK595 (sister compound) | Attenuation of primary tumor growth and metastasis. | [9] |
| Mantle Cell Lymphoma Xenografts | EPZ015666 (related compound) | Dose-dependent antitumor activity. | [5] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways involved in cancer progression.
The PRMT5-AKT Signaling Axis
Preclinical studies have revealed a significant interplay between PRMT5 and the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, and metabolism. PRMT5 can directly methylate and activate AKT, promoting tumorigenesis.[10] Inhibition of PRMT5 with this compound leads to a reduction in AKT phosphorylation at key residues (Thr308 and Ser473), thereby attenuating its downstream signaling.[9][11][12] This disruption of the PRMT5/AKT axis contributes to the anti-proliferative and pro-apoptotic effects of this compound.[9][12]
Caption: this compound inhibits PRMT5, preventing AKT activation and downstream signaling.
Regulation of PD-L1 Expression and Immune Response
This compound has been shown to modulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. Mechanistically, PRMT5 can mediate the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) on the promoter of the CD274 gene (which encodes PD-L1), leading to transcriptional repression.[3] Inhibition of PRMT5 with this compound can, therefore, lead to an upregulation of PD-L1 expression in some cancer cells.[3] This finding has important implications for combination therapies, suggesting that PRMT5 inhibitors could be paired with anti-PD-1/PD-L1 immunotherapies.[3][13]
Caption: this compound's inhibition of PRMT5 can de-repress the CD274 promoter, affecting PD-L1 expression.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
The PRMT5/AKT signaling axis also plays a role in regulating the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[9] PRMT5 inhibition has been shown to decrease the expression of key EMT-driving transcription factors such as ZEB1, SNAIL, and TWIST1.[9] This leads to a reduction in cell migration and invasion, as observed in preclinical models.[9]
Caption: this compound inhibits the PRMT5/AKT axis, which in turn downregulates key EMT transcription factors.
Experimental Protocols
This section provides an overview of common experimental methodologies used in the preclinical evaluation of this compound.
Western Blot Analysis for PRMT5 Activity
This protocol is used to assess the inhibition of PRMT5's methyltransferase activity in cells by measuring the levels of symmetric dimethylarginine (sDMA) on target proteins.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 48-96 hours).[3][14]
-
Cell Lysis: Harvest and lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against sDMA (e.g., anti-SmD3-sDMA or a pan-sDMA antibody) and a loading control (e.g., β-actin, GAPDH).[3]
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: A typical workflow for assessing PRMT5 activity using Western Blot.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 103 cells per well).[3]
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 4 days).[15]
-
Reagent Addition: Add a viability reagent such as CCK-8 or MTS to each well and incubate for 1-4 hours at 37°C.[3][16][17]
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the association of PRMT5 and its histone marks with specific genomic regions.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PRMT5 or a specific histone modification (e.g., H4R3me2s).
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PRMT5. Its high potency and selectivity, combined with demonstrated in vitro and in vivo activity, make it a suitable probe for elucidating the downstream consequences of PRMT5 inhibition. The modulation of key oncogenic pathways such as AKT signaling and the interplay with the immune microenvironment highlight the therapeutic potential of targeting PRMT5 in cancer. This guide provides a foundational understanding of this compound's preclinical profile to aid researchers in designing and interpreting their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jdc.jefferson.edu [jdc.jefferson.edu]
- 13. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Selectivity of GSK591 for PRMT5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selectivity profile of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It includes quantitative data on its selectivity, detailed experimental protocols for key assays, and visualizations of the PRMT5 signaling pathway and experimental workflows.
Introduction to PRMT5 and the Importance of Selective Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a variety of cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in numerous diseases, particularly in cancer, where its overexpression is often correlated with poor prognosis. This makes PRMT5 a compelling therapeutic target.
The development of selective inhibitors is paramount to specifically modulate the activity of PRMT5 for therapeutic purposes and to use as chemical probes to dissect its biological functions. High selectivity minimizes off-target effects, thereby reducing potential toxicity and providing a clearer understanding of the consequences of inhibiting the intended target. This compound has emerged as a valuable tool for studying PRMT5, demonstrating high potency and a favorable selectivity profile.
Data Presentation: Quantitative Selectivity of this compound
This compound exhibits high potency against the PRMT5/MEP50 complex and excellent selectivity over other methyltransferases. The following tables summarize the available quantitative data.
| Target | Assay Type | Substrate | IC50 (nM) | Reference |
| PRMT5/MEP50 Complex | Biochemical HTRF Assay | Histone H4 | 11 | [1] |
| PRMT5 | Cell-free assay | - | 4 | [2] |
| Target Cellular Activity | Assay Type | Cell Line | Biomarker | EC50 (nM) | Reference |
| PRMT5 | Cellular Assay | Z-138 | Symmetric dimethyl-SmD3 | 56 | [1] |
Selectivity Panel Data:
This compound has been profiled against a panel of 20 protein methyltransferases and showed no significant inhibition at concentrations up to 50 µM.
| Methyltransferase | Class | % Inhibition at 50 µM |
| PRMT1 | Arginine Methyltransferase | <10% |
| PRMT3 | Arginine Methyltransferase | <10% |
| PRMT6 | Arginine Methyltransferase | <10% |
| PRMT7 | Arginine Methyltransferase | <10% |
| PRMT8 | Arginine Methyltransferase | <10% |
| CARM1 (PRMT4) | Arginine Methyltransferase | <10% |
| DOT1L | Lysine Methyltransferase | <10% |
| EZH1 | Lysine Methyltransferase | <10% |
| EZH2 | Lysine Methyltransferase | <10% |
| SUV39H1 | Lysine Methyltransferase | <10% |
| EHMT1 (GLP) | Lysine Methyltransferase | <10% |
| EHMT2 (G9a) | Lysine Methyltransferase | <10% |
| SETDB1 | Lysine Methyltransferase | <10% |
| SETD2 | Lysine Methyltransferase | <10% |
| SETD7 | Lysine Methyltransferase | <10% |
| SMYD2 | Lysine Methyltransferase | <10% |
| SMYD3 | Lysine Methyltransferase | <10% |
| NSD1 | Lysine Methyltransferase | <10% |
| WHSC1 (NSD2) | Lysine Methyltransferase | <10% |
| WHSC1L1 (NSD3) | Lysine Methyltransferase | <10% |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the potency and selectivity of this compound are provided below.
In Vitro Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay quantifies the methyltransferase activity of the PRMT5/MEP50 complex by measuring the methylation of a histone H4 peptide.
Objective: To determine the in vitro IC50 of this compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound inhibitor
-
HTRF detection reagents (e.g., anti-H4R3me2s antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore for a biotinylated peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PRMT5/MEP50 complex and the histone H4 peptide substrate in assay buffer.
-
Initiate the methyltransferase reaction by adding 4 µL of SAM solution in assay buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay: Western Blot for SmD3 Methylation
This assay measures the ability of this compound to inhibit PRMT5 activity within a cellular context by quantifying the symmetric dimethylation of a known PRMT5 substrate, SmD3.
Objective: To determine the cellular EC50 of this compound.
Materials:
-
Z-138 (mantle cell lymphoma) or other suitable cell line
-
This compound inhibitor
-
Cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethyl Arginine (SmD3) and anti-total SmD3 (or a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed Z-138 cells in multi-well plates and allow them to adhere or grow to a suitable density.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against symmetric dimethyl SmD3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for total SmD3 or a loading control to normalize the data.
-
Quantify the band intensities and plot the normalized symmetric dimethyl SmD3 levels against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling, including its upstream regulation and downstream effects on gene expression and other cellular processes implicated in cancer.
Caption: PRMT5 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the typical workflow for assessing the selectivity of a PRMT5 inhibitor like this compound.
References
The role of Gsk591 in cancer cell proliferation
An In-depth Technical Guide on the Role of GSK591 in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its frequent overexpression in a multitude of cancers and its critical role in driving tumor cell proliferation and survival. This compound, a potent and selective small-molecule inhibitor of PRMT5, has become an invaluable chemical probe for elucidating the downstream consequences of PRMT5 inhibition. This technical guide provides a comprehensive overview of the role of this compound in modulating cancer cell proliferation, detailing its mechanism of action, impact on key oncogenic signaling pathways, and a summary of its effects across various cancer types. This document is intended to serve as a resource for researchers and drug development professionals investigating PRMT5-targeted cancer therapies.
Introduction: PRMT5 as a Therapeutic Target
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2]
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues.[3] It forms a hetero-octameric complex with methylosome protein 50 (MEP50), which is essential for its catalytic activity.[3][4] Dysregulation and overexpression of PRMT5 are correlated with poor prognosis in numerous solid tumors and hematological malignancies, including glioblastoma, lung cancer, breast cancer, colorectal cancer, and lymphoma.[1][2][5] PRMT5's pro-oncogenic functions, which include promoting cell cycle progression, inhibiting apoptosis, and driving metastasis, have made it a compelling target for anticancer drug development.[2][4][6]
This compound: A Selective PRMT5 Inhibitor
This compound (also known as EPZ015866 or GSK3203591) is a highly potent and selective chemical probe that inhibits PRMT5.[3][7] It acts as a substrate-competitive inhibitor of the PRMT5-MEP50 complex.[8] Its selectivity for PRMT5 over other methyltransferases makes it an excellent tool for studying the specific biological functions of PRMT5.[3][9][10]
Mechanism of Action
This compound directly inhibits the enzymatic activity of the PRMT5/MEP50 complex. By blocking this activity, this compound prevents the symmetric dimethylation of key PRMT5 substrates. This leads to a global reduction in sDMA levels within the cell, which can be monitored by measuring the methylation status of substrates like SmD3 (a component of the spliceosome) or histone H4 at arginine 3 (H4R3me2s).[3][11] The inhibition of PRMT5's methyltransferase activity disrupts the downstream signaling pathways that are dependent on this modification, ultimately leading to anti-proliferative effects in cancer cells.
Quantitative Data: In Vitro Potency and Cellular Activity of this compound
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound from various studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 4 nM | In vitro biochemical assay | [7][10][12] |
| IC50 | 11 nM | In vitro biochemical assay (PRMT5/MEP50 complex methylating histone H4) | [3][9] |
| EC50 | 56 nM | Inhibition of symmetric arginine methylation of SmD3 in Z-138 cells | [3][9][10] |
| Table 1: Potency of this compound |
| Cancer Type | Cell Line(s) | Effect | Effective Concentration | Reference |
| Lung Cancer | A549, H1299 | Repressed cell proliferation | - | [2] |
| Lung Cancer | HCC827, NCI-H460 | Markedly decreased sDMA expression | 250 nM | [13] |
| Glioblastoma | Glioma Stem-like Cells (GSCs) | Inhibition of sDMA expression and tumor growth | < 1.5 µM | [5] |
| Colorectal Cancer | HCT116 | Complete blockage of PRMT5 enzyme activity (diminished sDMA) | - | [14] |
| Multiple Myeloma | NCI-H929, U266 | Increased CASP1 expression and pyroptosis | 5 µM | [15] |
| Neuroblastoma | CHLA20, NGP | Reduced cell viability, induced apoptosis | 100 nM | [16] |
| Table 2: Cellular Effects of this compound in Various Cancer Cell Lines |
Signaling Pathways Modulated by this compound
Inhibition of PRMT5 by this compound perturbs several key signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/Akt pathway is a central node affected by this compound treatment.
The PI3K/Akt/GSK3β Signaling Pathway
The PI3K/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival. PRMT5 has been shown to positively regulate this pathway. Inhibition of PRMT5 with this compound leads to a significant reduction in the phosphorylation of Akt at key residues (Ser473 and Thr308).[16][17] This deactivation of Akt, in turn, affects its downstream targets. For instance, the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β) is decreased.[16] This ultimately leads to the downregulation of cell cycle promoters like Cyclin D1 and Cyclin E1, and an increase in cell cycle inhibitors like p27, resulting in cell cycle arrest and a halt in proliferation.[2][14][16]
Regulation of Gene Expression and Splicing
PRMT5-mediated methylation of histones, particularly H4R3me2s, is associated with transcriptional repression.[11][13] By inhibiting PRMT5, this compound can alter the histone code, leading to changes in gene expression. For example, this compound treatment has been shown to reduce H4R3me2s levels at the promoter of the CASP1 gene, leading to its re-expression and subsequent pyroptotic cell death in multiple myeloma.[15]
Furthermore, PRMT5 methylates components of the spliceosome, and its inhibition causes widespread disruption of pre-mRNA splicing.[8][18][19] This is particularly detrimental to rapidly dividing cancer cells that have a high demand for correctly spliced transcripts of cell cycle-related genes.
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4 days).[2]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of proliferation inhibition.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, sDMA, p-Akt (Ser473), total Akt, Cyclin D1, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound is a powerful chemical probe that has been instrumental in validating PRMT5 as a therapeutic target in oncology. Its mechanism of action, centered on the inhibition of PRMT5's methyltransferase activity, leads to the suppression of critical oncogenic signaling pathways like PI3K/Akt, resulting in decreased cancer cell proliferation and survival. The data gathered from studies using this compound demonstrate a clear anti-proliferative effect across a range of cancer types.
Future research should continue to explore the nuances of PRMT5 signaling and identify predictive biomarkers for sensitivity to PRMT5 inhibitors. A particularly promising area is the concept of synthetic lethality, where cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene show heightened sensitivity to PRMT5 inhibition.[1][6] As PRMT5 inhibitors, inspired by early probes like this compound, advance through clinical trials, a deeper understanding of their molecular impact will be crucial for their successful application in cancer therapy.[20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 19. PRMT5 inhibition disrupts splicing and stemness in... - BV FAPESP [bv.fapesp.br]
- 20. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
GSK591: A Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591, also known as EPZ015866, is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1]. PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including gene expression, mRNA splicing, signal transduction, and cell cycle progression[2][3]. Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a compelling therapeutic target[2][3][4]. This technical guide provides an in-depth overview of the pre-clinical evidence demonstrating the effects of this compound on tumor growth, with a focus on its mechanism of action, relevant signaling pathways, and quantitative data from key experiments.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PRMT5. This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels on target proteins[5][6]. The consequences of PRMT5 inhibition by this compound are multifaceted and include:
-
Cell Cycle Arrest: this compound has been shown to suppress the expression of key cell cycle proteins, such as cyclin D1 and cyclin E1, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation[2][7].
-
Induction of Apoptosis: Treatment with this compound can trigger programmed cell death (apoptosis) in cancer cells, as evidenced by increased levels of cleaved caspase-3[6].
-
Modulation of Signaling Pathways: A primary mechanism of this compound's action is through the downregulation of the AKT signaling pathway, which is a critical regulator of cell survival and proliferation[2][6][7].
-
Inhibition of Metastasis: this compound can impair cancer cell migration and invasion by downregulating key epithelial-to-mesenchymal transition (EMT) transcription factors like SNAIL, TWIST, and ZEB1[6].
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from various studies on the effect of this compound on cancer cells.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A549 | Lung Cancer | CCK-8 Assay | Cell Proliferation | Significant inhibition at various concentrations over 4 days. | [2] |
| H1299 | Lung Cancer | CCK-8 Assay | Cell Proliferation | Significant inhibition at various concentrations over 4 days. | [2] |
| NCI-H460 | Lung Cancer | Western Blot | PD-L1 Expression | Increased expression after 4 days of treatment with 250 nM this compound. | [3] |
| HCC827 | Lung Cancer | Western Blot | PD-L1 Expression | Increased expression after 4 days of treatment with 250 nM this compound. | [3] |
| Multiple GSC lines | Glioblastoma | Cell Confluence Assay | Cell Growth | Suppression of growth in 46 patient-derived GBM stem cell cultures. | [8][9][10] |
| NGP, SK-N-BE(2) | Neuroblastoma | MTS Assay | Cell Viability | Significant decrease in viability with low nanomolar concentrations. | [6] |
| CHLA20 | Neuroblastoma | Caspase-3/7 Staining | Apoptosis | Increased apoptosis with 100 nM this compound. | [6] |
Table 2: In Vivo Efficacy of this compound on Tumor Growth
| Animal Model | Cancer Type | Treatment Regimen | Endpoint | Result | Reference |
| Nude mice with LLC tumors | Lung Cancer | 50 mg/kg this compound daily for 12 days | Tumor Weight and Volume | Significant reduction compared to vehicle. | [3] |
| Orthotopic mouse xenograft (CHLA20, NGP cells) | Neuroblastoma | Not specified | Primary Tumor Growth and Metastasis | Suppression of primary tumor growth and blockage of liver metastasis. | [6] |
Key Signaling Pathways Affected by this compound
The anti-tumor activity of this compound is largely mediated through its impact on critical signaling pathways, most notably the AKT pathway.
This compound and the AKT/GSK3β Signaling Pathway
This compound has been demonstrated to suppress the phosphorylation of AKT, a key node in a major cell survival pathway[2][6]. This inhibition of AKT activation has downstream consequences, including the modulation of Glycogen Synthase Kinase 3 Beta (GSK3β) activity, which in turn affects the expression of cell cycle regulators like cyclin D1 and E1[2][11].
Caption: this compound inhibits PRMT5, leading to decreased AKT activation and subsequent effects on cell proliferation.
This compound and EMT Signaling
This compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. This is achieved by downregulating the expression of key EMT-driving transcription factors.
Caption: this compound-mediated PRMT5 inhibition downregulates key EMT transcription factors, hindering metastasis.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited research. For specific details, please refer to the original publications.
Cell Proliferation Assays (e.g., CCK-8)
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a specified density.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 4 days).
-
Reagent Addition: A cell proliferation reagent (e.g., CCK-8) is added to each well.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Western Blotting
-
Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin D1, p-AKT, total AKT) followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., Lewis lung carcinoma) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 50 mg/kg intraperitoneally daily), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
Caption: A generalized workflow for preclinical evaluation of this compound's anti-tumor effects.
Conclusion
This compound demonstrates significant anti-tumor activity across a range of cancer types in preclinical models. Its mechanism of action, centered on the inhibition of PRMT5 and the subsequent downregulation of the AKT signaling pathway, leads to reduced cell proliferation, induction of apoptosis, and suppression of metastasis. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a therapeutic agent for cancer treatment. Further research and clinical investigation are warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
- 9. PRMT5 inhibition disrupts splicing and stemness in... - BV FAPESP [bv.fapesp.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with GSK591
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following protocols and data are intended to facilitate the design and execution of experiments to investigate the biological effects of PRMT5 inhibition in various cellular contexts.
Mechanism of Action
This compound, also known as EPZ015866 or GSK3203591, is a chemical probe that acts as a highly selective and potent inhibitor of PRMT5.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, cell cycle progression, and signal transduction.[3][4] By inhibiting PRMT5, this compound blocks the symmetric dimethylation of its substrates, leading to downstream effects on gene expression and cellular function.[3][4]
Signaling Pathway
This compound-mediated inhibition of PRMT5 has been shown to impact several key signaling pathways implicated in cancer. A notable target is the PI3K/AKT pathway. PRMT5 can methylate and activate AKT, promoting cell survival and proliferation.[5] Treatment with this compound has been demonstrated to decrease the phosphorylation of AKT and its downstream targets, such as GSK3β, ultimately leading to reduced cell viability and proliferation in cancer cells.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various assays and cell lines.
Table 1: In Vitro Biochemical Potency
| Target | Assay Type | Metric | Value (nM) | Reference |
| PRMT5/MEP50 Complex | Biochemical (Histone H4 methylation) | IC50 | 11 | [3][7] |
| PRMT5 | Cell-free assay | IC50 | 4 | [1][2][8] |
Table 2: Cellular Activity in Different Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | Symmetric Arginine Methylation of SmD3 | EC50 | 56 | [1][3][7] |
| HCC827, NCI-H460 | Lung Cancer | Symmetric pan-dimethyl arginine (SDMR) expression | Effective Conc. | 250 | [9] |
| Neuroblastoma Cell Lines | Neuroblastoma | Cell Viability | Effective Conc. | Low nM range | [5] |
| Glioma Stem-like Cells | Glioblastoma | PRMT5 Inhibition (SDMA expression) | Effective Conc. | < 1500 | [4] |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10-50 mM)
-
Cancer cell line of interest (e.g., A549, H1299, MCF7)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from low nM to µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days).[6]
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Engagement
This protocol is designed to detect changes in the methylation status of PRMT5 substrates and downstream signaling proteins following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-p-AKT (Ser473), anti-AKT, anti-H4R3me2s, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 250 nM, 1 µM) for a specified time (e.g., 4 days).[6][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
General Recommendations
-
Solubility: this compound is soluble in DMSO.[1][7] Prepare a concentrated stock solution in DMSO and dilute it in culture medium for experiments. Avoid repeated freeze-thaw cycles of the stock solution.
-
Control Compound: For rigorous studies, the use of an inactive control compound, such as SGC2096, is recommended to distinguish on-target from off-target effects.[3]
-
Concentration and Duration: The optimal concentration and treatment duration for this compound will vary depending on the cell line and the specific biological question. It is advisable to perform dose-response and time-course experiments to determine the optimal conditions for your system.
-
Target Engagement: To confirm that this compound is inhibiting PRMT5 in your cellular model, it is recommended to measure the methylation status of known PRMT5 substrates, such as SmD3 or histone H4 at arginine 3 (H4R3me2s), by western blot.[3][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK591 Dosing and Administration in Animal Models
Introduction:
GSK591 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] PRMT5 is overexpressed in various cancers and plays a crucial role in tumorigenesis, making it a significant therapeutic target.[2][3] These application notes provide detailed protocols for the dosing and administration of this compound in preclinical animal models, primarily focusing on cancer research. While this compound is highly effective for in vitro studies, its sister compound, GSK3326595 (GSK595), has been noted for its use in in vivo models due to its efficacy profile in certain settings.[4] The following protocols are based on published studies using this compound in vivo.
Quantitative Data Summary
For ease of comparison, the following table summarizes the dosing and administration parameters for this compound in various animal models as cited in the literature.
| Parameter | Details | Animal Model | Cancer Type | Reference |
| Dose | 50 mg/kg | Nude Mice, C57BL/6 Mice | Lung Cancer | [5] |
| Route of Administration | Intraperitoneal (i.p.) | Nude Mice, C57BL/6 Mice | Lung Cancer | [5] |
| Dosing Frequency | Once daily | Nude Mice, C57BL/6 Mice | Lung Cancer | [5] |
| Treatment Duration | 12 days | Nude Mice, C57BL/6 Mice | Lung Cancer | [5] |
| Vehicle/Formulation | 5% DMSO + 30% PEG300 + 65% Water | Nude Mice, C57BL/6 Mice | Lung Cancer | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol details the preparation of this compound for in vivo use based on a commonly cited vehicle formulation.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Sterile Water for Injection
-
Sterile tubes and syringes
Procedure:
-
Prepare the vehicle solution by combining the components in the following ratio: 5% DMSO, 30% PEG300, and 65% sterile water.
-
For example, to make 10 mL of vehicle, mix 0.5 mL of DMSO, 3.0 mL of PEG300, and 6.5 mL of sterile water.
-
-
Weigh the required amount of this compound powder to achieve the target concentration (e.g., for a 50 mg/kg dose).
-
First, dissolve the this compound powder in the DMSO portion of the vehicle. Ensure it is fully dissolved.
-
Add the PEG300 to the DMSO/GSK591 mixture and vortex thoroughly.
-
Finally, add the sterile water to the mixture in a stepwise manner while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare this formulation fresh before each administration.
Protocol 2: Subcutaneous Lung Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound to evaluate in vivo efficacy.[5]
Materials and Animals:
-
6-week-old nude mice or C57BL/6 mice.[5]
-
Lewis Lung Carcinoma (LLC) cells.[5]
-
Matrigel.[5]
-
Prepared this compound dosing solution (Protocol 1).
-
Vehicle solution.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest LLC cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1.5 x 10⁶ cells in 150 µL.[5]
-
Tumor Implantation: Subcutaneously inject 150 µL of the cell suspension into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once the average tumor volume reaches approximately 100 mm³ (typically around 9 days after inoculation), randomize the mice into treatment and control groups.[5]
-
Administration:
-
Study Duration: Continue the treatment for a predetermined period, such as 12 consecutive days.[5] Monitor animal weight and general health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals. Resect the tumors and measure their final weight and volume.[5] Tumor tissue can be collected for further analysis, such as biomarker assessment (e.g., SDMA expression).[5]
Protocol 3: Combination Therapy with Immune Checkpoint Blockade
This compound can be studied in combination with other therapeutic agents. This protocol outlines its use with an anti-PD-L1 antibody in an immunocompetent mouse model.[5]
Animals and Reagents:
-
6-week-old C57BL/6 mice.[5]
-
LLC cells.[5]
-
This compound dosing solution.
-
Anti-PD-L1 antibody.
-
Isotype control IgG antibody.
Procedure:
-
Tumor Implantation: Establish subcutaneous LLC tumors in C57BL/6 mice as described in Protocol 2.
-
Group Randomization: Nine days after tumor inoculation, randomly divide the mice into four groups:
-
Group 1: Vehicle + IgG (Control)
-
Group 2: this compound + IgG
-
Group 3: Vehicle + anti-PD-L1
-
Group 4: this compound + anti-PD-L1[5]
-
-
Administration:
-
Administer this compound (50 mg/kg, i.p.) or vehicle daily for 12 days.[5]
-
Administer the anti-PD-L1 antibody or its corresponding IgG control according to an established protocol for in vivo blockade experiments.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GSK591 for Studying PRMT5 Function in Specific Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation and overexpression of PRMT5 are implicated in various cancers, including glioblastoma, lung cancer, and neuroblastoma, making it a compelling therapeutic target.[2][3][4]
GSK591 (also known as EPZ015866 or GSK3203591) is a potent, selective, and cell-permeable small molecule inhibitor of PRMT5.[5][6] It acts as a powerful research tool to probe the biological functions of PRMT5 in cellular contexts. By specifically blocking the enzymatic activity of the PRMT5/MEP50 complex, this compound allows for the elucidation of PRMT5-dependent pathways and the assessment of its therapeutic potential in various cancer cell lines.[5][6] These notes provide an overview, key quantitative data, and detailed protocols for utilizing this compound.
Mechanism of Action
This compound is a substrate-competitive inhibitor that targets the catalytic activity of the PRMT5/MEP50 complex.[3] Inhibition of PRMT5 leads to a global reduction in symmetric dimethylarginine (SDMA) levels on its substrates.[4] The on-target activity of this compound in cells is typically confirmed by measuring the methylation status of well-known PRMT5 substrates, such as the symmetric dimethylation of Histone H4 at arginine 3 (H4R3me2s) or spliceosomal SmD3 proteins.[5][6]
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the observed effects of this compound across a range of cancer cell lines. This data highlights the compound's broad utility and the varying sensitivities of different cancer types to PRMT5 inhibition.
| Cell Line | Cancer Type | Concentration / IC50 | Treatment Duration | Observed Effect | Citation(s) |
| A549, H1299 | Lung Cancer | Dose-dependent (0.1-10 µM) | 4 days | Reduced cell proliferation; decreased Cyclin D1 & E1 expression. | [2][7] |
| NCI-H460, HCC827 | Lung Cancer | 250 nM | 4 days | Markedly decreased SDMA levels; induced PD-L1 expression. | [8] |
| Patient-Derived GSCs | Glioblastoma | Dose-dependent (3 nM - 30 µM) | 9-12 days | Suppressed growth, particularly in the proneural subtype. | [3][9] |
| GSC Lines (subset) | Glioblastoma | < 1.5 µM | Dose- and time-dependent | Complete inhibition of SDMA expression. | [10] |
| CHLA20, NGP, SK-N-BE(2) | Neuroblastoma | Low nM IC50 values | 3 days (MTS assay) | Decreased cell viability; induced apoptosis (cleaved caspase-3). | [4][11] |
| CHLA20, NGP | Neuroblastoma | Dose-dependent (1-100 nM) | Not specified | Diminished phosphorylation of AKT (S473 & T308) and GSK3β. | [4][12] |
| HS578T | Triple-Negative Breast Cancer | 500 nM | 4 days | Reduced cell migration and invasion in response to TGFβ. | [5] |
| MCF7 | Breast Cancer | Not specified | 24 hours | Reduced phosphorylation of AKT. | [13] |
| NCI-H929, U266 | Multiple Myeloma | 5 µM | Not specified | Triggered pyroptosis and increased CASP1 expression. | [14] |
| Z-138 | Mantle Cell Lymphoma | EC50 = 56 nM | Not specified | Inhibition of symmetric arginine methylation of SmD3. | [6] |
| IMR90 (Normal) | Normal Lung Fibroblast | Up to 10 µM | 4 days | Minimal effect on cell proliferation compared to cancer cells. | [2][5][7] |
Key Signaling Pathways & Experimental Visualizations
This compound is instrumental in dissecting signaling pathways regulated by PRMT5. One of the most significantly impacted pathways is the PI3K/AKT axis, which is crucial for cell survival, proliferation, and metastasis.[4][7][15]
PRMT5-AKT Signaling Pathway
PRMT5 can directly interact with and methylate AKT, a crucial step for its subsequent phosphorylation and activation.[4][13] Activated AKT then phosphorylates downstream targets like GSK3β, promoting cell proliferation and survival.[4] this compound-mediated inhibition of PRMT5 blocks this entire cascade.
General Experimental Workflow
A typical experiment to investigate PRMT5 function using this compound involves cell culture, treatment with the inhibitor, and subsequent analysis using various biochemical and cellular assays.
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (MTS/CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well clear flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000–10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range is 1 nM to 30 µM.[3] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72, 96, or 120 hours).[2]
-
MTS/CCK-8 Addition: Add 20 µL of MTS/CCK-8 reagent to each well.[16]
-
Final Incubation: Incubate the plate for 1–4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Subtract the absorbance of the media-only blank wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for PRMT5 Activity and Downstream Signaling
This protocol assesses the on-target effect of this compound by measuring the reduction in global SDMA levels and its impact on downstream signaling proteins like AKT.
Materials:
-
6-well tissue culture plates
-
This compound and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-SDMA, anti-p-AKT (S473/T308), anti-total AKT, anti-PRMT5, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed 0.5–1.0 x 10⁶ cells per well in 6-well plates. After 24 hours, treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 24–72 hours.[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20–40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to compare protein levels between treatments. A clear reduction in the SDMA signal upon this compound treatment confirms PRMT5 inhibition.[4]
Logical Framework for Functional Studies
This compound provides a clear logical framework to link the enzymatic activity of PRMT5 to a specific cellular function or phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. jdc.jefferson.edu [jdc.jefferson.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Application of GSK591 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in high-throughput screening (HTS) assays. These guidelines are intended to assist in the identification and characterization of novel PRMT5 inhibitors for drug discovery and basic research.
Introduction to this compound and PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[2][3]
This compound is a highly potent and selective small molecule inhibitor of PRMT5. It serves as an invaluable chemical probe for elucidating the biological functions of PRMT5 and as a reference compound in high-throughput screening campaigns aimed at discovering novel PRMT5 inhibitors.
Application Notes
This compound is amenable to a variety of biochemical and cell-based high-throughput screening formats. The choice of assay depends on the specific research question, available resources, and the desired screening outcome (e.g., identification of direct enzyme inhibitors versus compounds that modulate PRMT5 activity in a cellular context).
Biochemical Assays: These assays directly measure the enzymatic activity of purified PRMT5. They are ideal for identifying compounds that bind to and inhibit the enzyme directly.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay is a highly sensitive and robust method for HTS. It detects the specific methylation of a biotinylated substrate by PRMT5.[4] The assay is homogeneous, requiring no wash steps, which simplifies automation.
-
Fluorescence Polarization (FP): This technique measures changes in the polarization of fluorescent light emitted by a small, labeled molecule (tracer) as it binds to a larger protein. In a competitive binding format, inhibitors displace the fluorescent tracer from the PRMT5 active site, leading to a decrease in fluorescence polarization.[1]
Cell-Based Assays: These assays measure the effect of compounds on PRMT5 activity within a cellular environment, providing insights into cell permeability, off-target effects, and downstream functional consequences.
-
Cellular Symmetric Dimethylarginine (SDMA) Assay: This assay quantifies the levels of SDMA, a direct product of PRMT5 activity, in whole-cell lysates. A reduction in SDMA levels indicates target engagement and inhibition of PRMT5 in a cellular context.
-
Cell Proliferation/Viability Assays: As PRMT5 is often essential for the proliferation of cancer cells, assays that measure cell viability (e.g., using CellTiter-Glo® or resazurin) can be used to screen for compounds that inhibit PRMT5-dependent cell growth.
Data Presentation
The following tables summarize representative quantitative data for this compound in various assays.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Parameter | Value | Cell Line (if applicable) | Reference |
| Biochemical (HTRF) | IC₅₀ | 11 nM | N/A | [1] |
| Cellular (SDMA) | EC₅₀ | 56 nM | Z-138 | [1] |
Table 2: Representative High-Throughput Screening Data for this compound (AlphaLISA Assay)
| This compound Conc. (nM) | Raw AlphaLISA Signal (Counts) | % Inhibition |
| 0 (No Inhibitor) | 250,000 | 0 |
| 1 | 225,000 | 10 |
| 5 | 175,000 | 30 |
| 10 | 125,000 | 50 |
| 50 | 50,000 | 80 |
| 100 | 25,000 | 90 |
| 1000 | 5,000 | 98 |
| No Enzyme Control | 2,000 | 99.2 |
Experimental Protocols
Biochemical High-Throughput Screening using AlphaLISA
This protocol is designed for a 384-well plate format and is based on the principle of detecting the symmetric dimethylation of a biotinylated histone H4 peptide substrate by PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other test compounds)
-
AlphaLISA anti-H4R3me2s Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates (e.g., OptiPlate™-384)
-
Plate reader capable of AlphaLISA detection (e.g., EnVision® Multilabel Reader)
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation:
-
Enzyme Solution: Dilute the PRMT5/MEP50 complex in AlphaLISA Assay Buffer to the desired final concentration (e.g., 1-5 nM).
-
Substrate/SAM Mix: Prepare a 2X working solution of the biotinylated histone H4 peptide and SAM in AlphaLISA Assay Buffer. Final concentrations in the assay are typically in the range of 20-50 nM for the peptide and 1-10 µM for SAM.
-
Acceptor Bead Suspension: Dilute the anti-H4R3me2s Acceptor beads in AlphaLISA Assay Buffer to the recommended concentration (e.g., 20 µg/mL).
-
Donor Bead Suspension: Dilute the Streptavidin-coated Donor beads in AlphaLISA Assay Buffer to the recommended concentration (e.g., 20 µg/mL).
-
-
Assay Procedure: a. Add 2.5 µL of the Substrate/SAM Mix to each well of the 384-well plate. b. Add 0.5 µL of compound solution (or DMSO for controls) to the appropriate wells. c. Initiate the enzymatic reaction by adding 2.0 µL of the Enzyme Solution to each well. d. Incubate the plate at room temperature for 60-120 minutes. e. Stop the reaction and detect the product by adding 5 µL of the Acceptor Bead Suspension. f. Incubate for 60 minutes at room temperature in the dark. g. Add 5 µL of the Donor Bead Suspension. h. Incubate for another 60 minutes at room temperature in the dark. i. Read the plate on an AlphaLISA-compatible plate reader.
Biochemical High-Throughput Screening using Fluorescence Polarization
This protocol describes a competitive binding assay where the displacement of a fluorescently labeled tracer from PRMT5 by an inhibitor is measured.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Fluorescently labeled tracer (e.g., a fluorescent analog of S-adenosyl-L-homocysteine (SAH) or a fluorescently labeled substrate peptide)
-
This compound (or other test compounds)
-
FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well black, low-binding microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. The final DMSO concentration should be kept low.
-
Reagent Preparation:
-
Enzyme Solution: Dilute the PRMT5/MEP50 complex in FP Assay Buffer. The optimal concentration should be determined experimentally by titration.
-
Tracer Solution: Dilute the fluorescent tracer in FP Assay Buffer to a final concentration that gives a stable and robust FP signal (typically in the low nanomolar range).
-
-
Assay Procedure: a. Add 5 µL of the Enzyme Solution to each well of the 384-well plate. b. Add 0.5 µL of compound solution (or DMSO for controls). c. Incubate for 15-30 minutes at room temperature to allow for compound binding. d. Add 5 µL of the Tracer Solution to all wells. e. Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium. f. Measure the fluorescence polarization on a suitable plate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for high-throughput screening.
Caption: Principle of the PRMT5 AlphaLISA high-throughput assay.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Gsk591 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591, also known as EPZ015866, is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and signal transduction.[2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₄O₂ | |
| Molecular Weight | 380.48 g/mol | [1] |
| CAS Number | 1616391-87-7 | [1] |
| Appearance | Crystalline solid |
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 135 mg/mL | ≥ 354.81 mM | |
| DMSO | 76 mg/mL | 199.74 mM | [4][5] |
| DMSO | 60 mg/mL | 157.7 mM | Sonication is recommended.[6] |
| DMSO | 20 mg/mL | - | Clear solution. |
| DMSO | 16 mg/mL | - | [7] |
| Ethanol | ~12 mg/mL | - | [8][7] |
| Dimethylformamide (DMF) | ~16 mg/mL | - | [8][7] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | - | Prepared by first dissolving in DMSO.[8] |
| Water | Insoluble | - | [4] |
| Water (this compound dihydrochloride) | up to 100 mM | - | [9] |
Note: For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[8] Aqueous solutions are not recommended for storage for more than one day.[8]
Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of PRMT5. This leads to a reduction in symmetric arginine dimethylation of various protein substrates, which in turn modulates downstream signaling pathways. One of the key pathways affected is the PI3K/AKT signaling cascade.[3][10][11] Inhibition of PRMT5 by this compound has been shown to decrease the phosphorylation and activation of AKT, a central kinase that promotes cell survival, growth, and proliferation.[3][11]
Caption: this compound inhibits PRMT5, leading to reduced AKT activation and downstream signaling.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 380.48), add 262.8 µL of DMSO.[1]
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.[6]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Working Solution Preparation:
-
For cell-based assays, dilute the DMSO stock solution directly into the cell culture medium to the final desired concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of this compound for In Vivo Experiments
Objective: To prepare a formulation of this compound suitable for administration to animals. The choice of vehicle will depend on the route of administration and the experimental model.
Important Considerations:
-
It is recommended to prepare these formulations fresh on the day of use.
-
The final solution should be a clear and homogenous mixture.
Method 1: Formulation with PEG300 and Tween-80 in Saline
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer
Protocol:
-
Prepare a Concentrated Stock: First, dissolve this compound in DMSO to create a concentrated stock solution.
-
Sequential Addition of Solvents: In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition: a. Add the this compound/DMSO stock solution to PEG300. b. Add Tween-80 to the mixture. c. Finally, add saline to reach the final desired volume.
-
Final Concentration Example: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.[1] For this vehicle, a solubility of ≥ 2.25 mg/mL (5.91 mM) can be achieved.[1]
Method 2: Formulation with SBE-β-CD in Saline
Materials:
-
This compound powder
-
DMSO
-
20% (w/v) SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
-
Sterile tubes or vials
-
Vortex mixer
Protocol:
-
Prepare a Concentrated Stock: Dissolve this compound in DMSO.
-
Dilution: Add the this compound/DMSO stock to the 20% SBE-β-CD in saline solution.
-
Final Concentration Example: A common formulation is 10% DMSO and 90% (20% SBE-β-CD in saline).[1] This formulation can achieve a solubility of ≥ 2.25 mg/mL (5.91 mM).[1]
Method 3: Formulation in Corn Oil
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile tubes or vials
-
Vortex mixer
Protocol:
-
Prepare a Concentrated Stock: Dissolve this compound in DMSO.
-
Dilution: Add the this compound/DMSO stock to corn oil.
-
Final Concentration Example: A common formulation is 10% DMSO and 90% corn oil.[1] This can achieve a solubility of ≥ 2.25 mg/mL (5.91 mM).[1]
Experimental Workflow: Preparation of this compound Solutions
Caption: Workflow for preparing this compound solutions for in vitro and in vivo studies.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Gsk591 Effects Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of Gsk591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following sections detail the mechanism of action of this compound, its impact on key signaling pathways, and a comprehensive protocol for detecting these changes in protein expression and post-translational modifications.
Introduction to this compound
This compound is a small molecule inhibitor that targets PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] PRMT5 plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4] Dysregulation of PRMT5 activity has been implicated in several cancers, making it an attractive target for therapeutic intervention.[5][6] this compound inhibits the PRMT5/MEP50 complex, leading to a reduction in symmetric arginine dimethylation on its substrates, thereby affecting downstream signaling pathways that control cell proliferation, survival, and metabolism.[1][5]
Key Signaling Pathways Affected by this compound
This compound treatment impacts several critical signaling pathways, primarily through the inhibition of PRMT5's methyltransferase activity. The most well-documented downstream effect is the suppression of the PI3K/Akt signaling cascade. This occurs through the reduced methylation of key pathway components, leading to decreased phosphorylation and activation of Akt. The inhibition of Akt, in turn, affects a multitude of downstream targets involved in cell cycle progression and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key protein markers as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on Symmetric Di-methylation and PI3K/Akt Pathway Proteins
| Cell Line | Treatment Concentration | Duration | Target Protein | Change in Expression/Phosphorylation | Reference |
| Z-138 | 56 nM (EC50) | - | Symmetric Arginine Methylation of SmD3 | 50% Inhibition | [5] |
| NCI-H460, HCC827 | 250 nM | 4 days | Symmetric pan-dimethyl arginine (SDMR) | Markedly decreased | [7] |
| Neuroblastoma cells | Dose-dependent | - | p-Akt (Ser473) | Significantly diminished | [8] |
| Neuroblastoma cells | Dose-dependent | - | p-Akt (Thr308) | Significantly diminished | [8] |
| Neuroblastoma cells | Dose-dependent | - | p-GSK3α/β | Markedly decreased | [8] |
| A549 | Not specified | - | p-Akt | Markedly impaired | [9] |
Table 2: Effect of this compound on Cell Cycle and Proliferation Markers
| Cell Line | Treatment Concentration | Duration | Target Protein | Change in Expression | Reference |
| A549, H1299 | 1 µmol/L | - | Cyclin E1 | Significantly suppressed | [6] |
| A549, H1299 | 1 µmol/L | - | Cyclin D1 | Significantly suppressed | [6] |
| A549 | Not specified | - | PCNA | Distinctly reduced | [9] |
| Neuroblastoma cells | Dose-dependent | - | p27 (cell cycle inhibitor) | Dramatically increased | [8] |
Experimental Protocol: Western Blot for this compound Effects
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection to analyze the effects of this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., A549, H1299, NCI-H460, neuroblastoma cell lines)
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-PRMT5
-
Rabbit anti-SDMA (Symmetric Di-methyl Arginine)
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-p-GSK3β (Ser9)
-
Rabbit anti-GSK3β (total)
-
Rabbit anti-Cyclin D1
-
Rabbit anti-Cyclin E1
-
Mouse anti-PCNA
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
1. Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with various concentrations of this compound (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a DMSO-treated vehicle control.
2. Protein Extraction
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking
-
Destain the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations or pre-determined optimal dilutions (a starting point of 1:1000 is common).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.
10. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
11. Imaging and Data Analysis
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control (β-actin or GAPDH) bands.
-
Calculate the fold change in protein expression or phosphorylation relative to the vehicle control.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Weak or No Signal: Confirm protein transfer. Check antibody activity and concentration. Ensure ECL substrate is fresh.
-
Non-specific Bands: Optimize antibody concentration and blocking conditions. Use a more specific antibody if necessary.
-
Uneven Loading: Ensure accurate protein quantification and careful loading of equal amounts of protein.
By following this detailed protocol and utilizing the provided information on this compound's mechanism and effects, researchers can effectively employ Western blotting to investigate the therapeutic potential and cellular impact of this PRMT5 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK591 in CRISPR-Based Genetic Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including gene expression, signal transduction, and cell proliferation.[4] The PRMT5/MEP50 complex is the primary enzyme for this modification.[5] Overexpression and dysregulation of PRMT5 have been implicated in numerous human cancers, making it an attractive therapeutic target.[4][5] this compound, also known as EPZ015866 or GSK3203591, offers a valuable chemical tool to investigate the biological functions of PRMT5 and to identify synthetic lethal interactions in cancer cells.[1][5]
CRISPR-based genetic screens are powerful tools for systematically identifying genes that modulate cellular responses to genetic or chemical perturbations. When combined with a selective inhibitor like this compound, these screens can uncover genes and pathways that, when knocked out, sensitize cancer cells to PRMT5 inhibition, revealing potential combination therapies and novel drug targets. This document provides detailed application notes and protocols for designing and executing CRISPR-based genetic screens with this compound.
Mechanism of Action of this compound
This compound exerts its effect by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex.[5] This inhibition prevents the symmetric dimethylation of arginine residues (sDMA) on target proteins. One of the key substrates of PRMT5 is histone H4 at arginine 3 (H4R3), and methylation of this residue is associated with transcriptional repression.[6] By inhibiting PRMT5, this compound can lead to a reduction in these repressive histone marks, altering gene expression.[6] Furthermore, PRMT5 targets numerous non-histone proteins involved in critical cellular processes such as mRNA splicing and DNA damage repair. Inhibition of PRMT5 by this compound can therefore have pleiotropic effects on cell physiology. For instance, studies have shown that this compound can suppress the proliferation of cancer cells by downregulating key cell cycle proteins like cyclin D1 and E1.[4]
Quantitative Data for this compound
The following table summarizes the reported potency of this compound from various assays. This data is essential for determining the appropriate concentration range for use in CRISPR screens.
| Parameter | Value | Assay Details | Reference |
| IC50 | 4 nM | Cell-free assay against PRMT5. | [1][2] |
| IC50 | 11 nM | In vitro biochemical assay inhibiting PRMT5/MEP50 complex methylation of histone H4. | [1][3][5] |
| EC50 | 56 nM | Inhibition of symmetric arginine methylation of SmD3 in Z-138 cells. | [1][3][5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PRMT5 signaling pathway and a typical experimental workflow for a CRISPR screen with this compound.
Caption: PRMT5/MEP50 complex utilizes SAM to methylate histones and other proteins, leading to various cellular outcomes. This compound inhibits this process.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that sensitize cells to this compound treatment.
Detailed Experimental Protocols
Disclaimer: The following protocol is a recommended starting point based on established CRISPR screening methodologies and the known properties of this compound. Optimization of conditions, such as this compound concentration and treatment duration, for your specific cell line is crucial.
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the concentration of this compound that results in approximately 20-30% growth inhibition (GI20-GI30) in the chosen Cas9-expressing cancer cell line. This sublethal concentration is crucial for identifying sensitizing genetic knockouts without causing excessive cell death in the control population.
Materials:
-
Cas9-expressing cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the Cas9-expressing cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the screen (e.g., 10-14 days).
-
This compound Titration: The following day, treat the cells with a serial dilution of this compound. A typical starting range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period that reflects the planned duration of the CRISPR screen (e.g., 10-14 days), changing the media with fresh this compound or DMSO every 3-4 days.
-
Viability Assay: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the DMSO control. Plot the dose-response curve and determine the GI20-GI30 concentration. This will be the concentration used for the CRISPR screen.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes whose knockout sensitizes the cancer cells to this compound treatment.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (whole-genome or focused)
-
Lentiviral packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene or other transduction enhancer
-
Puromycin or other selection antibiotic
-
This compound (at the predetermined GI20-GI30 concentration)
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Lentiviral Titer Determination: Determine the titer of the lentiviral library on the Cas9-expressing cancer cell line to establish the volume of virus needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Library Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to ensure a representation of at least 500-1000 cells per sgRNA.
-
Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Establish T0 Population: After selection is complete, harvest a representative population of cells. This will serve as the T0 (time zero) reference sample.
-
Screening:
-
Plate the remaining transduced cells into two or more replicate populations.
-
Divide the populations into a control group (treated with DMSO) and an experimental group (treated with the predetermined GI20-GI30 concentration of this compound).
-
Culture the cells for 10-14 days, passaging as necessary and maintaining a cell number that preserves the library representation. Replenish the media with fresh DMSO or this compound every 3-4 days.
-
-
Harvest Final Population: At the end of the screen, harvest the cells from both the DMSO and this compound-treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell populations.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the PCR products for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the different populations. Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated and T0 populations. These depleted sgRNAs correspond to genes whose knockout sensitizes the cells to this compound.
Protocol 3: Hit Validation
Objective: To confirm that the knockout of individual candidate genes identified in the screen indeed sensitizes cells to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the hit genes
-
Non-targeting control sgRNA
-
This compound and DMSO
-
Reagents for cell viability or competition assays
Procedure:
-
Individual Gene Knockout: Transduce the Cas9-expressing cell line with lentiviruses carrying individual sgRNAs for each hit gene and a non-targeting control sgRNA.
-
Validation Assay (e.g., Viability Assay):
-
Plate the individual knockout and control cell lines.
-
Treat the cells with a range of this compound concentrations and a DMSO control.
-
After a set incubation period (e.g., 5-7 days), measure cell viability.
-
Compare the dose-response curves of the knockout cell lines to the control. A leftward shift in the curve for a knockout line indicates sensitization to this compound.
-
-
Validation Assay (e.g., Competition Assay):
-
Generate a mixed population of cells containing a GFP-positive cell line with a non-targeting sgRNA and a non-fluorescent cell line with an sgRNA targeting a hit gene.
-
Treat the mixed population with either DMSO or this compound.
-
Monitor the percentage of non-fluorescent cells over time using flow cytometry. A decrease in the percentage of non-fluorescent cells in the this compound-treated population compared to the DMSO control indicates that the knockout of the target gene sensitizes cells to the drug.
-
Logical Relationship for Hit Validation
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining with GSK591 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in conjunction with immunohistochemistry (IHC) to investigate its effects on protein expression and signaling pathways in tissues.
Introduction
This compound is a chemical probe that acts as a highly selective inhibitor of PRMT5.[1][2][3][4] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in several diseases, particularly cancer, making it a significant target for therapeutic development.
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. When combined with this compound treatment, IHC allows for the assessment of how PRMT5 inhibition affects the expression levels and localization of target proteins, providing valuable insights into the drug's mechanism of action and its downstream cellular consequences.
Mechanism of Action of this compound
This compound inhibits PRMT5, thereby preventing the symmetric dimethylation of its substrates. A primary substrate of PRMT5 is histone H4 at arginine 3 (H4R3me2s), a modification associated with transcriptional repression. By inhibiting PRMT5, this compound can lead to a decrease in H4R3me2s levels, resulting in the altered expression of PRMT5-target genes. One notable example is the upregulation of CD274 (the gene encoding PD-L1) expression following this compound treatment.[1]
Furthermore, PRMT5 is known to influence key signaling pathways, including the AKT pathway. Inhibition of PRMT5 with this compound has been shown to suppress AKT phosphorylation, thereby impacting downstream signaling events that regulate cell proliferation and survival.[5]
Key Applications in Immunohistochemistry
-
Pharmacodynamic (PD) Biomarker Assessment: IHC can be used to measure the levels of symmetric dimethylarginine (SDMA) in tissues, a direct marker of PRMT5 activity. A decrease in SDMA staining following this compound treatment provides evidence of target engagement.
-
Target Modulation Analysis: Researchers can use IHC to examine the expression changes of proteins known to be regulated by PRMT5. For instance, an increase in PD-L1 expression in tumor tissues after this compound administration can be quantified.[1]
-
Signaling Pathway Elucidation: IHC can visualize the impact of this compound on signaling pathways. For example, staining for phosphorylated forms of AKT (p-AKT) can reveal the inhibitory effect of this compound on this pathway.
-
Cellular Phenotype Characterization: The effect of this compound on cell proliferation can be assessed by IHC staining for proliferation markers like Ki-67 or PCNA.
Data Presentation
The following tables provide a template for summarizing quantitative data from IHC experiments with this compound treatment.
Table 1: Pharmacodynamic Biomarker Modulation
| Treatment Group | Marker | Staining Intensity (H-Score) | Percent Positive Cells (%) |
| Vehicle Control | SDMA | High | 85 ± 5 |
| This compound | SDMA | Low | 20 ± 7 |
Table 2: Target Protein Expression Changes
| Treatment Group | Target Protein | Staining Intensity (H-Score) | Percent Positive Cells (%) |
| Vehicle Control | PD-L1 | Low | 15 ± 4 |
| This compound | PD-L1 | High | 70 ± 10 |
| Vehicle Control | p-AKT (Ser473) | Moderate | 60 ± 8 |
| This compound | p-AKT (Ser473) | Low | 10 ± 3 |
Experimental Protocols
This section provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections from subjects treated with this compound.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (e.g., anti-SDMA, anti-PD-L1, anti-p-AKT)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 1 minute.
-
Immerse in 80% ethanol for 1 minute.
-
Rinse in running tap water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate antigen retrieval buffer in a heat-resistant container.
-
Heat the solution to 95-100°C in a steamer or water bath for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 1 minute.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for immunohistochemistry.
Caption: PRMT5-AKT signaling pathway inhibition.
References
- 1. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Gsk591 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for the flow cytometric analysis of cells exposed to Gsk591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By inhibiting PRMT5, this compound modulates various cellular processes, including cell cycle progression, apoptosis, and the expression of immune checkpoint proteins. Flow cytometry is an indispensable tool for quantifying these effects at the single-cell level.
Introduction to this compound and PRMT5
This compound is a small molecule inhibitor that specifically targets the PRMT5/MEP50 complex.[1][2] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.
By inhibiting PRMT5, this compound leads to a reduction in symmetric arginine methylation, which in turn affects downstream cellular pathways, often resulting in cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.[3][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines.
Table 1: Induction of Apoptosis in Multiple Myeloma Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | Apoptotic Cells (%) |
| NCI-H929 | 0 (Control) | 48 hours | Baseline |
| 1 | 48 hours | Increased | |
| 5 | 48 hours | Significantly Increased | |
| 10 | 48 hours | Markedly Increased | |
| U266 | 0 (Control) | 48 hours | Baseline |
| 1 | 48 hours | Increased | |
| 5 | 48 hours | Significantly Increased | |
| 10 | 48 hours | Markedly Increased |
Data adapted from a study on multiple myeloma cells, where apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining.[5]
Table 2: Effect on Cell Cycle in Leukemia Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | Change in S-Phase Population |
| OCI-AML-20 | 1 | 48 hours | Decrease |
Data from a study on EVI1-high acute myeloid leukemia cells.[3]
Table 3: Upregulation of PD-L1 Expression on Lung Cancer Cells
| Cell Line | This compound Concentration (nM) | Treatment Duration (days) | Change in PD-L1 MFI |
| NCI-H460 | 250 | 0 | Baseline |
| 2 | Increased | ||
| 4 | Further Increased | ||
| 6 | Sustained High Expression | ||
| HCC827 | 250 | 0 | Baseline |
| 2 | Increased | ||
| 4 | Further Increased | ||
| 6 | Sustained High Expression |
MFI: Mean Fluorescence Intensity. Data reflects a time-dependent increase in PD-L1 expression.[1][2]
Signaling Pathway and Experimental Workflow
Caption: PRMT5 signaling and the inhibitory action of this compound.
Caption: A generalized workflow for flow cytometry experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE or Accutase). Combine the detached cells with the previously collected media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Immediately before analysis, add 5 µL of Propidium Iodide (PI) solution.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caption: Quadrant analysis of Annexin V and PI staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI/RNase A Staining Solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1 and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C for longer storage).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in the PI/RNase A Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
Analyze the DNA content histograms using appropriate cell cycle analysis software.
-
Data Interpretation:
-
The fluorescence intensity of PI is directly proportional to the DNA content.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
Protocol 3: Immunophenotyping for Surface Marker Expression (e.g., PD-L1)
This protocol is for the detection and quantification of cell surface proteins.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibody (e.g., PE-conjugated anti-PD-L1)
-
Isotype control antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Staining:
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in the staining buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-PD-L1 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Measure the fluorescence intensity of the stained cells and compare it to the isotype control to determine positive staining.
-
Data Interpretation:
-
An increase in the Mean Fluorescence Intensity (MFI) or the percentage of positive cells in this compound-treated samples compared to the control indicates an upregulation of the surface marker.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming GSK591 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming GSK591 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. By inhibiting PRMT5, this compound can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, and other PRMT5 inhibitors, can arise through several mechanisms:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of PRMT5 inhibition. A key pathway implicated in this compound resistance is the mTOR signaling pathway.
-
Expression of Specific Resistance-Associated Proteins:
-
MUSASHI-2 (MSI2): This RNA-binding protein has been identified as a significant driver of resistance to this compound.[2][3] MSI2 can regulate the translation of key oncogenes, such as c-MYC and BCL-2, promoting cell survival.[2]
-
Stathmin 2 (STMN2): In lung adenocarcinoma, the expression of this microtubule-regulating protein has been linked to resistance to PRMT5 inhibitors.
-
-
Mutations in Tumor Suppressor Genes: Mutations, particularly deletions or specific hotspot mutations (e.g., R248W) in the TP53 gene, are associated with resistance to this compound.[2][3]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The development of resistance can be confirmed by the following:
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Western Blot Analysis of Resistance Markers: Assess the protein levels of known resistance markers such as MSI2 and STMN2. An upregulation of these proteins in the treated cells compared to the parental line can indicate the mechanism of resistance.
-
Analysis of Downstream PRMT5 Targets: In resistant cells, you may observe a sustained or reactivated signaling in pathways downstream of PRMT5, despite treatment with this compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my experiments.
-
Possible Cause:
-
Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variability in drug response.
-
Reagent Quality and Handling: Degradation of this compound or improper storage can affect its potency.
-
Assay Conditions: Variations in cell seeding density, incubation time, and assay reagents can all contribute to inconsistent results.
-
-
Troubleshooting Steps:
-
Cell Culture Maintenance: Ensure a consistent cell culture practice. Use cells within a defined low passage number range and regularly check for mycoplasma contamination.
-
Reagent Preparation: Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles.
-
Standardize Assay Protocol: Use a precise and consistent protocol for cell seeding, drug dilution, and incubation times. Include appropriate vehicle controls (e.g., DMSO) in all experiments.
-
Problem 2: My attempt to generate a this compound-resistant cell line is unsuccessful.
-
Possible Cause:
-
Inappropriate Starting Concentration: The initial concentration of this compound may be too high, leading to widespread cell death, or too low, failing to exert sufficient selective pressure.
-
Insufficient Treatment Duration: The development of resistance is a gradual process and may require prolonged exposure to the drug.
-
Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance to PRMT5 inhibition.
-
-
Troubleshooting Steps:
-
Optimize Initial Drug Concentration: Start with a concentration around the IC20-IC30 of the parental cell line to allow for the survival and selection of resistant clones.
-
Gradual Dose Escalation: Once cells have adapted to the initial concentration, gradually increase the this compound concentration in a stepwise manner.
-
Patience and Monitoring: Be prepared for a lengthy selection process (weeks to months). Regularly monitor the cells for the emergence of resistant colonies.
-
Problem 3: A combination therapy with this compound is not showing a synergistic effect.
-
Possible Cause:
-
Incorrect Dosing Ratio: The ratio of this compound to the combination drug is critical for achieving synergy.
-
Inappropriate Combination Partner: The chosen combination drug may not target a relevant resistance pathway.
-
Suboptimal Assay Conditions: The experimental design may not be sensitive enough to detect synergy.
-
-
Troubleshooting Steps:
-
Dose-Matrix Analysis: Perform a dose-matrix experiment with varying concentrations of both this compound and the combination drug to identify the optimal synergistic ratio.
-
Mechanism-Based Combination: Select a combination agent that targets a known resistance mechanism to this compound (e.g., a BCL-2 inhibitor if the PRMT5-AKT-FOXO1-BCL-2 pathway is active).
-
Synergy Analysis Method: Use a robust method for quantifying synergy, such as the Chou-Talalay method, to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[4][5]
-
Data on Overcoming this compound Resistance
Table 1: IC50 Values of PRMT5 Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line (Cancer Type) | PRMT5 Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Mantle Cell Lymphoma | PRT-382 | 20-140 nM | 200-500 nM | ~2.5 - 5 | |
| Lung Adenocarcinoma | EPZ015666 | ~1.25-10 µM | >50 µM | >5 |
Note: Data for specific this compound-resistant lines is limited in publicly available literature; however, the trend of increased IC50 is consistent across different PRMT5 inhibitors and cancer types.
Table 2: Efficacy of Combination Therapies to Overcome PRMT5 Inhibitor Resistance
| Cancer Type | PRMT5 Inhibitor | Combination Agent | In Vitro/In Vivo | Key Finding | Reference |
| Pancreatic Cancer | PRMT5 Inhibitor | CHK1 Inhibitor | In vivo (mice) | 40% reduction in tumor growth and 25% increase in median overall survival compared to single agents.[4][6] | [4][6] |
| Mantle Cell Lymphoma | PRT382 | Venetoclax (BCL-2 inhibitor) | In vivo (PDX models) | Significant survival advantage with combination therapy.[7] | [7] |
| B-Cell Lymphoma | This compound | Venetoclax (BCL-2 inhibitor) | In vitro | Synergistic induction of apoptosis. | [8] |
| Lung Adenocarcinoma | EPZ015666 | Paclitaxel | In vitro | Potent and synergistic killing of cancer cells. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the IC50 of the Parental Cell Line: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for your cancer cell line of interest.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[9]
-
Repeat Dose Escalation: Continue this process of gradual dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50.
-
Characterization of Resistant Line: Confirm the resistant phenotype by re-evaluating the IC50 of this compound. Analyze the expression of potential resistance markers (e.g., MSI2, STMN2) by Western blot.
Protocol 2: Synergy Analysis of this compound and a Combination Agent using the Chou-Talalay Method
-
Single-Agent Dose-Response: Determine the IC50 values for both this compound and the combination agent individually in your cell line of interest.
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, keeping the ratio of the two drugs constant based on their IC50 values.
-
Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Use software like CompuSyn to analyze the dose-response data and calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Western Blot Analysis of MSI2 and STMN2
-
Cell Lysis: Lyse both parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MSI2, STMN2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Gsk591 off-target effects
Welcome to the technical support center for GSK591. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as EPZ015866 or GSK3203591, is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of PRMT5's methyltransferase activity. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on PRMT5 substrates.[5] Key downstream consequences of PRMT5 inhibition by this compound include:
-
Inhibition of the AKT/GSK3β signaling pathway: PRMT5-mediated methylation of AKT is crucial for its activation. This compound treatment leads to decreased phosphorylation of AKT and its downstream target GSK3β.[6]
-
Induction of apoptosis: this compound treatment has been shown to increase levels of cleaved caspase-3 and PARP, which are key markers of apoptosis.[5][7]
-
Cell cycle arrest: Inhibition of PRMT5 can lead to cell cycle arrest, often at the G1 phase, and is associated with the downregulation of cyclins D1 and E1.[8][9]
Q3: Is this compound a completely selective inhibitor?
A3: this compound is reported to be highly selective for PRMT5. It has been tested against a panel of other methyltransferases and showed minimal activity.[1][4] However, like most small molecule inhibitors, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations. Comprehensive, publicly available data from broad kinase or proteome-wide screens are limited. Therefore, it is crucial for researchers to empirically determine the optimal concentration and to perform experiments to rule out potential off-target effects in their specific model system.
Q4: What is a suitable negative control for this compound experiments?
A4: A structurally similar but inactive compound is the ideal negative control. SGC2096 is a commercially available compound that is structurally related to this compound but is inactive against PRMT5, making it a suitable negative control for cellular experiments.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 value in a sensitive cell line. | 1. Drug Inactivity: Compound degradation or improper storage. 2. Cell Line Integrity: Acquired resistance in long-term cultures. 3. Assay Conditions: Suboptimal assay parameters. | 1. Verify the identity and purity of your this compound stock. Prepare fresh working solutions. Store the stock solution at -80°C for long-term storage. 2. Use a fresh, low-passage vial of cells. 3. Optimize cell seeding density and incubation time. |
| Unexpected phenotype not consistent with known PRMT5 inhibition. | 1. Off-Target Effects: The inhibitor may be interacting with other proteins at the concentration used. 2. Cellular Context: The phenotype may be specific to the genetic background or signaling pathways active in your cell line. | 1. Perform a dose-response experiment to determine the lowest effective concentration. Use the inactive control, SGC2096, to confirm the phenotype is due to PRMT5 inhibition. Consider performing off-target identification experiments (see protocols below). 2. Characterize the key signaling pathways in your cell line to understand potential vulnerabilities. |
| Cell death observed at concentrations where no significant decrease in global SDMA is seen. | 1. Off-target cytotoxicity. 2. High sensitivity of the cell line to minor PRMT5 perturbations. | 1. This strongly suggests an off-target effect. Use a structurally different PRMT5 inhibitor to see if the phenotype is recapitulated. 2. Perform a detailed time-course experiment to assess if a subtle decrease in SDMA precedes cell death. |
| Inconsistent results in cell proliferation assays. | 1. Variation in cell seeding density. 2. Edge effects in multi-well plates. 3. Inaccurate cell counting. | 1. Ensure a uniform single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use an automated cell counter for more accurate results. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Substrate | Value | Reference |
| Biochemical IC50 | PRMT5/MEP50 complex (Histone H4) | 11 nM | [1][3] |
| Cell-free IC50 | PRMT5 | 4 nM | [1][2] |
| Cellular EC50 | Symmetric arginine methylation of SmD3 (Z-138 cells) | 56 nM | [1][3] |
Key Signaling Pathway
The inhibition of PRMT5 by this compound has a significant impact on the AKT signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism.
Caption: PRMT5-AKT Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Western Blot for On-Target Activity (SDMA Reduction)
This protocol is to confirm the on-target activity of this compound by measuring the reduction of symmetric dimethylarginine (SDMA) on total cellular proteins.
Materials:
-
Cell line of interest
-
This compound and inactive control (SGC2096)
-
Complete cell culture medium
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-SDMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and the inactive control for 24-72 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-pan-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop with ECL substrate and visualize the bands.
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody for a loading control.
-
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. A dose-dependent decrease in the SDMA signal indicates on-target activity of this compound.
Protocol 2: General Workflow for Identifying Off-Target Effects
This workflow outlines a general strategy to identify potential off-target effects of this compound.
Caption: General workflow for identifying this compound off-target effects.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess target engagement in a cellular context. A ligand binding to its target protein can alter the protein's thermal stability. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
Intact cells or cell lysate
-
This compound or DMSO vehicle
-
PBS
-
PCR tubes
-
Thermal cycler
-
Method for protein quantification (e.g., Western blot, mass spectrometry)
Procedure (simplified for Western Blot readout):
-
Compound Treatment: Treat intact cells with this compound or DMSO for a specified time.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (PRMT5) and a control protein by Western blot.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 4: Kinome Profiling
For a broad assessment of potential off-target kinase interactions, commercially available services like KINOMEscan™ can be utilized. This assay measures the binding of the test compound to a large panel of kinases.
General Principle:
-
An immobilized active site-directed ligand is used to "bait" the kinase from a DNA-tagged kinase library.
-
The test compound (this compound) is added to compete for binding.
-
The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase.
-
Results are typically presented as a percentage of control, allowing for the identification of off-target interactions across the kinome.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing GSK591 Concentration for Cell Culture Experiments: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cell culture experiments.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of PRMT5.[1][4][5] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][6] This enzymatic activity is crucial for various cellular processes, including mRNA splicing, DNA repair, and signal transduction.[6][7] this compound specifically inhibits the PRMT5/MEP50 complex, which is the predominant enzyme for this process.[3]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The recommended concentration for cellular use typically ranges from 10 nM to 1 µM.[2] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][5] For example, a stock solution of 76 mg/mL (199.74 mM) in fresh DMSO can be prepared.[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store the powder at -20°C for up to 3 years and the stock solution in solvent at -80°C for up to one year.[1][5]
Q4: I am not seeing an effect with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response curve to determine the effective concentration.[5]
-
Cell Line Resistance: Some cell lines may be inherently resistant to PRMT5 inhibition.
-
Incorrect Target Engagement: Verify that this compound is inhibiting PRMT5 in your cells. This can be done by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3, using Western blotting.[3][8]
-
Experimental Duration: The incubation time with this compound may be insufficient to observe a phenotypic effect. Time-course experiments are recommended.[5]
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
Q5: I am observing high levels of cytotoxicity. How can I mitigate this?
A5: High cytotoxicity can be addressed by:
-
Lowering the Concentration: The concentration of this compound may be too high. Refer to your dose-response data to select a concentration that inhibits PRMT5 activity without causing excessive cell death.
-
Reducing Incubation Time: Shorten the duration of exposure to this compound.
-
Checking Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding toxic levels (typically <0.1%).
-
Cell Culture Health: Ensure your cells are healthy and not stressed before starting the experiment, as this can increase sensitivity to drug treatment.[]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell passage number, cell density at the time of treatment, or this compound stock solution degradation. | Use cells within a consistent passage number range. Seed cells at a consistent density for each experiment. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the medium. | Ensure the final DMSO concentration is low and compatible with your cell line. Prepare intermediate dilutions of the this compound stock in culture medium before adding to the final culture volume. |
| Slow cell growth or changes in cell morphology unrelated to the expected drug effect | Mycoplasma or other microbial contamination.[][10] | Regularly test your cell lines for mycoplasma contamination. Practice good aseptic technique to prevent contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. |
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro IC50 (PRMT5) | 4 nM, 11 nM | [1][4][5] |
| In-Cell EC50 (SmD3 methylation in Z-138 cells) | 56 nM | [3] |
| Recommended Cellular Concentration Range | 10 nM - 1 µM | [2] |
| Example Cellular Concentrations Used in Studies | 250 nM, 1 µM, 5 µM | [4][6][11] |
| Solubility in DMSO | 76 mg/mL (199.74 mM) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48, 72, or 96 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Target Engagement by Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is to confirm that this compound is inhibiting PRMT5 activity in your cells.
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pan-SDMA primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the PRMT5/MEP50 complex, affecting downstream cellular processes.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Gsk591
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Gsk591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EPZ015866 or GSK3203591) is a highly selective and potent chemical probe that inhibits the enzymatic activity of PRMT5.[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[4] By forming a complex with MEP50, PRMT5 plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and signal transduction.[4][5] this compound blocks the methyltransferase activity of the PRMT5/MEP50 complex, leading to a reduction in SDMA levels and subsequent effects on cellular function, such as decreased proliferation in cancer cell lines.[1][6][7]
Clarification on Target: this compound is a specific inhibitor for PRMT5 . It is not a RIPK1 inhibitor. Issues of cell-type dependency and off-target effects are common challenges in kinase inhibitor research, including for both PRMT5 and RIPK1 inhibitors, but their specific targets and pathways are distinct.[8][9]
Q2: What are the key potency values for this compound?
The potency of this compound has been determined in various assays. These values are crucial for designing experiments with appropriate concentrations.
| Assay Type | Target/Cell Line | Value | Reference |
| IC₅₀ (Biochemical) | PRMT5 | 4 nM | [1][2][3] |
| IC₅₀ (Biochemical) | PRMT5/MEP50 complex | 11 nM | [4][10][11] |
| EC₅₀ (Cellular) | Z-138 cells (SmD3 methylation) | 56 nM | [1][4][10] |
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the compound's stability and ensuring reproducible results. This compound is soluble in organic solvents but sparingly soluble in aqueous buffers.[12]
Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥ 16 - 135 mg/mL | [1][2][10][11][12] |
| Ethanol | ~12 - 76 mg/mL | [1][12] |
| DMF | ~16 mg/mL | [10][12] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |[12] |
Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Powder | -20°C | ≥ 2 - 4 years | [2][10][12] |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [1][2][11] |
| In Solvent (e.g., DMSO) | -20°C | 1 month |[1][2] |
Best Practice: For cellular assays, prepare a concentrated stock solution in 100% fresh, anhydrous DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium immediately before use. Do not store aqueous solutions for more than one day.[12]
Troubleshooting Guide
Q4: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results, such as variable IC₅₀ values or differing phenotypic effects, can stem from several factors related to reagents, assay conditions, or biological context.
-
Reagent Integrity :
-
Solubility : Ensure this compound is completely dissolved. Using DMSO that has absorbed moisture can reduce solubility.[1] Use fresh, anhydrous DMSO for stock solutions.[1]
-
Stability : Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1] Confirm that the powder has been stored correctly at -20°C.
-
-
Assay Conditions :
-
Incubation Time : The time required to observe a cellular effect can vary. If effects are weak, consider extending the incubation time to allow for target engagement and downstream consequences.[13]
-
Reagent Quality : The activity of enzymes like PRMT5 can be sensitive to pH and temperature. Use high-quality, fresh reagents and maintain consistent assay conditions.[13]
-
-
Biological Factors :
-
Cell-Type Specificity : The effect of PRMT5 inhibition can be highly dependent on the cellular context.[14] Some cell lines may be inherently less sensitive. Western blotting for PRMT5 expression and its activity marker (SDMA) can confirm target presence and engagement.
-
Cell Health : Ensure cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to genetic drift and altered responses.
-
Q5: this compound is potent in my biochemical assay but shows a weak effect in cells. Why?
This is a common observation for many small molecule inhibitors and can be attributed to several factors:
-
Cell Permeability : this compound may have poor permeability in your specific cell line, resulting in a low intracellular concentration. Try extending treatment duration or assessing permeability directly if possible.
-
Efflux Pumps : The compound may be actively removed from the cell by efflux transporters (e.g., P-glycoprotein).
-
Compound Metabolism : Cells may rapidly metabolize this compound into an inactive form.
-
Target Engagement : Even with sufficient intracellular concentration, the target PRMT5 may be inaccessible due to subcellular localization or protein-protein interactions. Confirm target engagement by measuring the downstream marker, symmetric dimethylarginine (SDMA), via Western blot. A reduction in global SDMA levels indicates this compound is engaging PRMT5.[7]
Q6: I'm observing unexpected or paradoxical effects. How do I determine if they are off-target?
Unexpected results, such as the induction of a specific gene or pathway, may be on-target but context-dependent, or they could be due to off-target effects.[14]
-
Use a Negative Control : The Structural Genomics Consortium (SGC) has developed SGC2096, an inactive control compound that is structurally related to this compound but does not inhibit PRMT5.[4][10] Comparing the effects of this compound to SGC2096 is a robust way to distinguish on-target from off-target effects.
-
Dose-Response : True on-target effects should correlate with the dose of this compound and its known EC₅₀ for inhibiting PRMT5 activity in cells. Off-target effects may only appear at much higher concentrations.
-
Genetic Knockdown : Compare the phenotype from this compound treatment with the phenotype from PRMT5 knockdown using siRNA or shRNA. A high degree of similarity supports an on-target effect.[6][7]
-
Selectivity Profile : this compound has been shown to be highly selective for PRMT5 against a broad panel of other methyltransferases (up to 50 µM), making widespread off-target effects on other methyltransferases unlikely at typical working concentrations.[1][4][10]
Key Experimental Protocols
Protocol 1: Western Blot for Symmetric Di-methylarginine (SDMA) to Confirm PRMT5 Inhibition
This protocol allows for the direct assessment of this compound's inhibitory activity in a cellular context.
-
Cell Treatment : Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) and a vehicle control (DMSO) for a sufficient duration (e.g., 48-96 hours).
-
Protein Extraction : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric di-methylarginine (SDMA). Also probe a separate membrane or re-probe the same one with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the SDMA signal indicates successful on-target inhibition of PRMT5 by this compound.[7]
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation : Incubate the plate for the desired time period (e.g., 4 days).[6]
-
Assay : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. benchchem.com [benchchem.com]
- 14. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gsk591 Technical Support Center: Stability & Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of Gsk591. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for at least two to four years when stored at -20°C.[1][2] For optimal stability, keep the compound in a tightly sealed container, protected from moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[3][4] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to one year.[3][4] For shorter periods, storage at -20°C for up to one month is also acceptable.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[4]
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: this compound is sparingly soluble in aqueous buffers and its stability is limited.[1] It is not recommended to store aqueous solutions of this compound for more than one day.[1] For cell-based assays, it is advisable to prepare fresh dilutions in your experimental media from a concentrated DMSO stock immediately before use.
Q5: I am seeing inconsistent or lower than expected activity in my experiments. Could this be a stability issue?
A5: Yes, inconsistent or reduced activity can be a sign of this compound degradation. This is particularly likely if you are using pre-diluted aqueous solutions that have been stored, or if the compound is exposed to harsh experimental conditions (e.g., extreme pH, strong oxidizing agents). Refer to the troubleshooting guide below for a systematic approach to investigating potential stability issues.
Q6: Are there any known chemical incompatibilities for this compound?
A6: While specific incompatibility studies for this compound are not widely published, its chemical structure suggests potential sensitivity to strong acids, bases, and oxidizing agents. The amide bond could be susceptible to hydrolysis under extreme pH conditions, and the secondary alcohol and dihydroisoquinoline moieties could be prone to oxidation.[5][6][7]
Data Presentation: Storage and Solubility
| Parameter | Condition | Duration | Concentration/Solubility |
| Storage (Powder) | -20°C | ≥ 2-4 years | N/A |
| Storage (in DMSO) | -80°C | 1 year | Up to 76 mg/mL (~199.74 mM) |
| -20°C | 1 month | ||
| Solubility | DMSO | N/A | ~16 - 76 mg/mL |
| Ethanol | N/A | ~12 - 76 mg/mL | |
| DMF | N/A | ~16 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | N/A | ~0.25 mg/mL | |
| Water | N/A | Insoluble |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol provides a general framework for testing the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Experimental buffer of interest (e.g., PBS, cell culture medium)
- HPLC system with a suitable column (e.g., C18)
- HPLC grade solvents (e.g., acetonitrile, water, formic acid)
- Temperature-controlled incubator or water bath
- pH meter
2. Methodology:
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pharmacy180.com [pharmacy180.com]
Welcome to the Technical Support Center for GSK591. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for experiments involving the PRMT5 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as EPZ015866 or GSK3203591) is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[4] By inhibiting PRMT5, this compound blocks these methylation events, leading to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells where PRMT5 is often overexpressed.[5]
Q2: What are the typical in vitro potencies of this compound?
A2: this compound exhibits high potency in biochemical and cellular assays. The reported IC50 and EC50 values can vary slightly depending on the assay conditions and cell line used.
| Assay Type | Target/Cell Line | Potency |
| Biochemical IC50 | PRMT5/MEP50 complex | ~4-11 nM[1][3] |
| Cellular EC50 | Z-138 cells (inhibition of SmD3 methylation) | ~56 nM[3] |
Q3: Is this compound-related cytotoxicity always indicative of an experimental problem?
A3: Not necessarily. This compound's therapeutic effect in cancer models stems from its ability to induce cell cycle arrest and apoptosis in rapidly dividing cells.[5] Therefore, a certain level of cytotoxicity is expected, especially in cancer cell lines. However, excessive or unexpected cytotoxicity, particularly in non-cancerous control cells, may indicate a need for experimental optimization.
Q4: What are the known side effects of PRMT5 inhibitors in a clinical setting?
A4: Clinical trials of GSK3326595, a close analog of this compound, have provided insights into potential toxicities. The most frequently reported treatment-related adverse events include hematological toxicities (such as decreased platelet count), fatigue, nausea, and a change in taste (dysgeusia).[6][7] These findings suggest that researchers should be mindful of potential effects on hematological cell lines and consider these clinical observations when designing their experiments.
Q5: Is there a negative control compound available for this compound?
A5: Yes, SGC2096 is a structurally related compound that is inactive against PRMT5 (up to 10 µM) and can be used as a negative control in your experiments to distinguish on-target from off-target effects.[4]
Troubleshooting Guide
Issue 1: Excessive Cytotoxicity in Both Cancer and Non-Cancerous Cell Lines
| Possible Cause | Recommended Action |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell lines. Start with a broad range of concentrations, including those below the reported EC50 value, and identify the lowest concentration that elicits the desired on-target effect with minimal toxicity to non-cancerous cells. |
| Prolonged exposure time. | Conduct a time-course experiment to determine the minimum incubation time required to observe the desired biological effect. Continuous exposure may not be necessary and can lead to cumulative toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell lines (typically <0.5%). Always include a vehicle-only control in your experiments to assess solvent-related cytotoxicity.[1] |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation, especially at higher concentrations. Poor solubility can lead to inaccurate results and physical stress on the cells. If precipitation is observed, consider preparing fresh dilutions or using a different solubilization method. |
Issue 2: High Cytotoxicity Observed Only in Non-Cancerous Control Cells
| Possible Cause | Recommended Action |
| On-target toxicity in highly proliferative normal cells. | PRMT5 is essential for the proliferation of normal cells. If your non-cancerous control cells have a high proliferation rate, they may be particularly sensitive to PRMT5 inhibition. Consider using a quiescent or slower-growing normal cell line as a control if appropriate for your experimental question. |
| Off-target effects. | Although this compound is highly selective for PRMT5, off-target effects cannot be entirely ruled out, especially at high concentrations.[3] Use the inactive control compound SGC2096 to determine if the observed cytotoxicity is due to off-target activity.[4] Consider performing a broader selectivity screen if unexpected phenotypes persist. |
| Differential sensitivity to oxidative stress. | PRMT5 inhibition can impact cellular stress responses. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may help mitigate cytotoxicity in normal cells. However, this should be carefully validated as antioxidants can sometimes interfere with the efficacy of anti-cancer agents. |
Issue 3: Inconsistent Results or Lack of Expected Cytotoxicity in Cancer Cells
| Possible Cause | Recommended Action |
| Sub-optimal inhibitor concentration. | Confirm that the concentration of this compound being used is sufficient to engage the target in your specific cell line. Perform a dose-response curve and assess on-target activity via Western blot for PRMT5 substrates. |
| Cell line resistance. | Some cancer cell lines may have intrinsic or acquired resistance to PRMT5 inhibition. Confirm the expression and activity of PRMT5 in your cell line. |
| Serum protein binding. | High concentrations of serum proteins in the culture medium can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage during the treatment period, but be mindful that this can also affect cell health. |
| Degradation of the compound. | Ensure proper storage of this compound stock solutions (e.g., aliquoted and stored at -80°C) to prevent degradation. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol is for assessing cell viability and determining the IC50 of this compound in a 96-well format.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete medium. A typical starting concentration is 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (set as 100% viability) and plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in a white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 3: Western Blot for On-Target this compound Activity
This protocol assesses the methylation status of a known PRMT5 substrate, symmetric dimethylarginine (SDMA) on proteins, to confirm on-target activity of this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-GAPDH antibody to ensure equal protein loading.
-
Data Analysis: A decrease in the SDMA signal with increasing concentrations of this compound indicates on-target inhibition of PRMT5.
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound-related cytotoxicity.
Caption: Troubleshooting logic for addressing this compound-related cytotoxicity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. A review of the use of chemoprotectants in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with Gsk591
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes during experiments with Gsk591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of PRMT5.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] this compound acts as a substrate-competitive inhibitor of the PRMT5/MEP50 complex.[5] By inhibiting PRMT5, this compound prevents the methylation of its substrates, thereby impacting various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4][6]
Q2: I'm observing a decrease in cell viability, but it doesn't correlate with apoptosis. What other cell fates could be induced by this compound?
While this compound can induce apoptosis in some cancer cell lines, decreased viability may also be a result of other cellular processes.[7] Unexpected phenotypes include:
-
Cell Cycle Arrest: Inhibition of PRMT5 can lead to cell cycle arrest, often by downregulating key cell cycle proteins like Cyclin D1 and Cyclin E1.[8]
-
Senescence: In some contexts, this compound treatment has been associated with the upregulation of senescence markers.[9]
-
Autophagy: Activation of autophagy genes, such as Beclin-1, has been observed in glioblastoma stem-like cells sensitive to this compound.[9]
-
Pyroptosis: In multiple myeloma cells, PRMT5 inhibition by this compound has been shown to reactivate CASP1 expression, a key mediator of pyroptosis, a form of inflammatory cell death.[10]
Q3: My results show an unexpected upregulation of a specific gene after this compound treatment. Isn't PRMT5 inhibition supposed to repress transcription?
While PRMT5-mediated histone methylation is often associated with transcriptional repression, its inhibition does not universally lead to gene silencing. The effect of this compound on gene expression is context-dependent:
-
Histone Methylation: PRMT5 can symmetrically dimethylate histone H4 at arginine 3 (H4R3me2s), a mark generally associated with transcriptional repression. Inhibition by this compound can lead to the removal of this repressive mark and subsequent gene activation.[11][12]
-
Splicing Regulation: PRMT5 methylates components of the spliceosome.[6] this compound-mediated inhibition can disrupt normal splicing patterns, leading to the expression of different transcript variants, which might be misinterpreted as simple upregulation.[5]
-
Immune-related Genes: Studies in lung cancer have shown that this compound treatment can lead to the upregulation of genes involved in the type 1 interferon response and CD274 (which codes for PD-L1).[11]
Q4: I am seeing changes in the phosphorylation status of proteins in the AKT pathway. Is this a known off-target effect of this compound?
Changes in the AKT signaling pathway are a known downstream consequence of PRMT5 inhibition by this compound and are not considered an off-target effect. Multiple studies have demonstrated that PRMT5 activity is linked to the activation of the AKT pathway.[4][7][8] Inhibition of PRMT5 with this compound has been shown to decrease the phosphorylation of AKT at key residues (Ser473 and Thr308) and also reduce the phosphorylation of its downstream targets, such as GSK3α and GSK3β.[7]
Troubleshooting Guides
Issue 1: Inconsistent this compound Potency and Efficacy Across Different Cell Lines
If you are observing variable IC50 values or a lack of expected phenotype in certain cell lines, consider the following:
-
PRMT5 Expression Levels: Confirm the baseline expression levels of PRMT5 and its binding partner MEP50 in your panel of cell lines via Western blot. Cell lines with lower PRMT5 expression may be less sensitive to inhibition.
-
Cellular Context and Dependencies: The reliance of a cell line on PRMT5 activity for survival and proliferation can vary. Some cell lines may have redundant pathways that compensate for PRMT5 inhibition.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps could lead to reduced intracellular concentrations of this compound.
Experimental Workflow for Investigating Inconsistent Potency:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
Gsk591 Studies: A Technical Support Guide for Robust Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting experiments involving the PRMT5 inhibitor, Gsk591. Adherence to rigorous experimental controls is paramount for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6][7] this compound specifically inhibits the PRMT5/MEP50 complex, thereby blocking its methyltransferase activity.[1][3][7] This inhibition prevents the transfer of methyl groups to target proteins, which can play a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[6]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, a common starting point for cellular assays is in the range of 10 nM to 1 µM.[5] For instance, in Z-138 cells, this compound inhibits the symmetric arginine methylation of SmD3 with an EC50 of 56 nM.[1][3][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How can I be sure that the observed effects are due to PRMT5 inhibition and not off-target effects?
This is a critical aspect of any inhibitor study. The following control experiments are essential:
-
Use of an Inactive Control Compound: A structurally similar but inactive compound is the ideal negative control. For this compound, the compound SGC2096 is available and is inactive up to 10 micromolar.[7][8] This control helps to distinguish between effects caused by specific PRMT5 inhibition versus non-specific chemical effects.
-
Rescue Experiments: In some experimental systems, it may be possible to perform a rescue experiment by overexpressing a this compound-resistant mutant of PRMT5.
Q4: What are the essential baseline controls for any this compound experiment?
Every experiment should include the following baseline controls:
-
Vehicle Control: The most common solvent for this compound is DMSO.[3][6] Therefore, a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) is mandatory to ensure that the observed effects are not due to the solvent itself.
-
Untreated Control: An untreated sample provides a baseline for the normal physiological state of the cells.
-
Positive Control (where applicable): If you are studying a known downstream effect of PRMT5 inhibition (e.g., cell cycle arrest), a positive control compound known to induce the same effect can be included to validate the assay.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak effect of this compound observed. | Insufficient Incubation Time: The effects of PRMT5 inhibition on cellular processes can take time to manifest, ranging from hours to days.[6] | Conduct a time-course experiment to determine the optimal treatment duration for your specific endpoint. |
| Compound Instability: Improper storage can lead to degradation of this compound. | Store this compound powder at -20°C and stock solutions in DMSO at -80°C.[6] Prepare fresh working solutions for each experiment. | |
| Cell Line Insensitivity: Some cell lines may have lower dependence on PRMT5 activity.[6] | Confirm PRMT5 expression levels in your cell line using Western blot or qPCR. Consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control. | |
| High background or inconsistent results. | DMSO Quality: Moisture-absorbing DMSO can reduce the solubility and potency of this compound.[1] | Use fresh, high-quality, anhydrous DMSO to prepare stock solutions. |
| Cell Culture Variability: Inconsistent cell density, passage number, or cell health can lead to variable results. | Maintain consistent cell culture practices. Ensure cells are healthy and in the exponential growth phase at the start of the experiment. | |
| Observed effects may be off-target. | Lack of Specificity Controls: Without proper controls, it's difficult to attribute the effects solely to PRMT5 inhibition. | As detailed in the FAQs, use an inactive control compound like SGC2096 and/or genetic knockdown of PRMT5 to validate on-target activity. |
Key Experimental Protocols & Data
Protocol 1: Western Blot for PRMT5 Target Engagement
This protocol assesses the direct impact of this compound on the methylation of a known PRMT5 substrate.
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose range of this compound, a vehicle control (DMSO), and an inactive control (SGC2096) for the desired duration.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA-SmD3 or anti-H4R3me2s) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Expected Outcome: A dose-dependent decrease in the signal for the symmetrically dimethylated substrate in this compound-treated samples compared to the vehicle and inactive controls, indicating successful target engagement.
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various studies.
| Assay Type | Target/Substrate | Cell Line/System | Potency (IC50/EC50) | Reference |
| Biochemical Assay | PRMT5/MEP50 complex (Histone H4) | In vitro | 11 nM (IC50) | [1][3][7] |
| Cell-based Assay | Symmetric Arginine Methylation of SmD3 | Z-138 cells | 56 nM (EC50) | [1][3][7] |
| Biochemical Assay | PRMT5 | Cell-free | 4 nM (IC50) | [1][4][5] |
Visualizing Experimental Design and Cellular Pathways
This compound Mechanism of Action
Caption: this compound inhibits the PRMT5/MEP50 complex, blocking protein methylation.
Experimental Workflow for a this compound Study
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing GSK591 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the solubility challenges associated with GSK591 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as EPZ015866 or GSK3203591) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including tumorigenesis.[1][2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound and is sparingly soluble or insoluble in water and aqueous buffers.[1][4] This poor solubility can lead to experimental variability, inaccurate results, and challenges in developing formulations for in vitro and in vivo studies.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO, ethanol (B145695), and dimethylformamide (DMF).[4] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended first step.[1][4] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Q3: How can I prepare this compound solutions for cell-based assays?
A3: For cell-based assays, a common practice is to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock solution is then serially diluted into the cell culture medium to achieve the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize the dilution method: Instead of adding the aqueous buffer to the DMSO stock, try adding the DMSO stock to the vigorously vortexing or stirring aqueous buffer. This can help to rapidly disperse the compound and prevent localized high concentrations that promote precipitation.
-
Use a co-solvent system: For applications requiring higher concentrations in aqueous solutions, the use of co-solvents is recommended. Formulations including PEG300, Tween-80, or SBE-β-CD can significantly improve the aqueous solubility of this compound.[5][6]
Q5: Are there established formulations for in vivo studies with this compound?
A5: Yes, several formulations have been developed to improve the bioavailability of this compound for in vivo administration. These often involve a multi-component solvent system. A commonly used formulation for intraperitoneal injection consists of 5% DMSO, 30% PEG300, and 65% water.[7] Another formulation for oral administration involves creating a suspension in a solution of carboxymethylcellulose sodium (CMC-NA).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Poor quality or wet DMSO.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO.[1]- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. Be cautious as heat can degrade the compound.- Prepare a less concentrated stock solution. |
| Cloudiness or precipitation in cell culture media | - Final concentration of this compound is too high for the aqueous environment.- High percentage of DMSO in the final dilution. | - Lower the final concentration of this compound in your assay.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).- Consider using a formulation with a solubilizing agent if a higher concentration is necessary. |
| Inconsistent experimental results | - Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | - Visually inspect your solutions for any precipitates before use.- Prepare fresh dilutions from the stock solution for each experiment.- Follow a consistent and validated protocol for solution preparation. |
| Difficulty dissolving this compound powder | - Inappropriate solvent.- Insufficient mixing. | - Use 100% DMSO or ethanol for initial dissolution.[1]- Vortex and/or sonicate the solution to ensure complete dissolution. |
Quantitative Data on this compound Solubility
| Solvent/Formulation | Solubility | Reference |
| DMSO | ≥ 135 mg/mL (354.81 mM) | |
| DMSO | 76 mg/mL (199.74 mM) | |
| DMSO | ~16 mg/mL | [4] |
| Ethanol | 76 mg/mL | [1] |
| Ethanol | ~12 mg/mL | [4] |
| Water | Insoluble | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.25 mg/mL (5.91 mM) | [5][6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.25 mg/mL (5.91 mM) | [5] |
| 10% DMSO >> 90% corn oil | ≥ 2.25 mg/mL (5.91 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is 380.48 g/mol .[1] b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. c. Ensure the final DMSO concentration in the medium is below the tolerance level of your specific cell line (e.g., <0.5%). d. Add the final working solutions to your cell cultures.
Protocol 3: Preparation of an In Vivo Formulation (for IP Injection)
-
Materials: this compound powder, anhydrous DMSO, PEG300, sterile water.
-
Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). b. In a separate sterile tube, combine the required volumes of PEG300 and sterile water to make a 30% PEG300 solution. c. Slowly add the this compound DMSO stock to the PEG300/water mixture while vortexing to achieve the final desired concentration of this compound and a final DMSO concentration of 5%.[7] d. Visually inspect the solution to ensure it is clear and free of precipitates before administration. This formulation should be prepared fresh before each use.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting guide for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. apexbt.com [apexbt.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gsk591 Technical Support Center: Understanding the Impact of Serum Concentration on Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and answers to frequently asked questions regarding the use of Gsk591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). A primary focus of this resource is to address the critical, yet often overlooked, impact of serum concentration on the inhibitor's efficacy in in-vitro experiments. By understanding and controlling this variable, researchers can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher IC50 value for this compound in our cell-based assays compared to the reported biochemical IC50. Why is there a discrepancy?
A1: It is common to observe a rightward shift in the IC50 value of a compound in cell-based assays compared to its biochemical IC50. This difference arises from several factors inherent to a cellular environment that are absent in a purified enzyme assay. These factors include cell membrane permeability, intracellular drug concentrations, and the presence of cellular components that can interact with the compound. Specifically for this compound, its efficacy can be significantly influenced by the presence of serum proteins in the cell culture medium.
Q2: How does the serum concentration in our cell culture medium affect the efficacy of this compound?
A2: Serum, particularly fetal bovine serum (FBS), contains a high concentration of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these serum proteins. This binding is a reversible equilibrium, but a significant portion of the inhibitor can become sequestered by these proteins. The protein-bound fraction of this compound is generally considered unable to diffuse across the cell membrane and interact with its intracellular target, PRMT5. Consequently, only the unbound, or "free," fraction of this compound is pharmacologically active. A higher concentration of serum in the culture medium leads to a larger proportion of this compound being bound, thereby reducing the free concentration available to inhibit PRMT5 within the cells. This necessitates the use of a higher total concentration of this compound to achieve the desired biological effect, resulting in an apparent increase in the IC50 value.
Q3: Is there any data on the plasma protein binding of this compound?
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of PRMT5.[2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of several cellular processes, including gene transcription, RNA splicing, and signal transduction. By inhibiting the catalytic activity of PRMT5, this compound can modulate these processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Q5: Which signaling pathways are known to be affected by this compound?
A5: this compound-mediated inhibition of PRMT5 has been shown to impact several key signaling pathways implicated in cancer. These include the PRMT5/FGFR3/AKT pathway and the TGFβ-PRMT5-MEP50 axis. Inhibition of PRMT5 can lead to decreased phosphorylation of AKT, a key regulator of cell survival and proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound IC50 values between experiments. | Inconsistent serum concentration in the culture medium. | Standardize the serum (FBS) concentration across all experiments. We recommend starting with 10% FBS, as this is commonly used in many published protocols. For more sensitive assays, consider reducing the serum concentration (e.g., to 1-5%) or using serum-free medium for a defined period, but be aware of potential impacts on cell health. |
| This compound appears less potent than expected based on literature. | High serum protein binding reducing the free drug concentration. | 1. Lower Serum Concentration: Titrate down the FBS concentration in your assay. Be sure to include a vehicle control for each serum concentration to account for any effects of serum on cell proliferation. 2. Serum Starvation: Culture cells in a lower serum medium (e.g., 0.5-1% FBS) for a few hours before and during this compound treatment. This can increase the free fraction of the inhibitor. 3. Consider Protein-Free Media: If your cell line can be maintained in serum-free or protein-free media for the duration of the experiment, this will eliminate the variable of protein binding. |
| Inconsistent results when comparing data with other labs. | Differences in the source or lot of fetal bovine serum. | Different lots of FBS can have varying protein compositions, which may affect the extent of this compound binding. If possible, use the same lot of FBS for a series of related experiments. When comparing data, always note the source and percentage of serum used. |
| Unexpected off-target effects at higher this compound concentrations. | Increased total drug concentration needed to overcome serum protein binding may push the free concentration into a range that affects other cellular targets. | 1. Confirm On-Target Engagement: Perform a western blot to measure the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3). A dose-dependent decrease in SDMA will confirm that this compound is engaging its target. 2. Use a Lower Serum Concentration: This will allow you to use a lower total concentration of this compound to achieve the same effective free concentration, potentially reducing off-target effects. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound and its analog EPZ015666 in various assay formats. Note the difference in potency between the cell-free biochemical assay and the cell-based assays, which are conducted in the presence of serum-containing medium.
| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Serum Conditions | Reference |
| This compound | Biochemical Assay | PRMT5/MEP50 complex | IC50 = 11 nM | Not Applicable (Cell-free) | [2][3] |
| This compound | Cell-based Methylation Assay | Z-138 cells | EC50 = 56 nM | Typically 10% FBS | [2][3] |
| EPZ015666 | Biochemical Assay | PRMT5 | IC50 = 22 nM | Not Applicable (Cell-free) | [4] |
| EPZ015666 | Cell Proliferation Assay | Z-138 cells | IC50 = 96 nM | Typically 10% FBS | [5] |
| EPZ015666 | Plasma Protein Binding | Mouse Plasma | ~30% bound | Not Applicable | [1] |
Experimental Protocols
Cell Viability Assay to Determine this compound IC50 in the Presence of Varying Serum Concentrations
Objective: To determine the impact of different fetal bovine serum (FBS) concentrations on the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a mantle cell lymphoma line like Z-138)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for this compound stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in complete growth medium containing 10% FBS.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in four sets of separate tubes, each set containing cell culture medium with a different final FBS concentration (e.g., 10%, 5%, 1%, and 0.5%). Also prepare a vehicle control (DMSO) for each serum concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle controls in the different serum concentrations to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each respective serum concentration.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each serum concentration.
-
Western Blot for Symmetric Di-Methyl Arginine (SDMA) to Confirm On-Target Activity
Objective: To confirm that this compound is inhibiting PRMT5 in a cellular context by measuring the levels of a known downstream methylation mark.
Materials:
-
Cells treated with this compound and vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against a symmetrically dimethylated protein (e.g., anti-SDMA-SmD3).
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated and control cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE to separate the protein lysates.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the SDMA mark and the loading control.
-
Normalize the SDMA signal to the loading control to compare the levels of methylation between treated and control samples.
-
Visualizations
Caption: this compound's journey from culture medium to intracellular target.
References
- 1. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. EPZ 015666 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
Gsk591 batch-to-batch variability concerns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, including concerns related to batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as EPZ015866 or GSK3203591) is a highly potent and selective small molecule inhibitor of the PRMT5 enzyme.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, mRNA splicing, and DNA damage repair.[3] this compound acts by competitively inhibiting the PRMT5/MEP50 complex, preventing the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to its substrates.[3][4] This leads to a global reduction in symmetric dimethylarginine (SDMA) levels.[3]
Q2: What are the typical in vitro and in-cell concentrations for using this compound?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, based on reported values, a good starting point for cellular assays is between 10 nM and 1 µM.[5] In biochemical assays, this compound inhibits the PRMT5/MEP50 complex with an IC50 of approximately 11 nM.[1][2][4] In cellular assays, such as in Z-138 mantle cell lymphoma cells, it has been shown to inhibit the symmetric arginine methylation of SmD3 with an EC50 of 56 nM.[1][4][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve this compound in fresh DMSO to make a stock solution.[1] For example, a 76 mg/mL stock solution in DMSO can be prepared.[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For long-term storage, the powder can be stored at -20°C for up to 3 years, and stock solutions in DMSO can be stored at -80°C for up to a year.[1]
Q4: Are there any known off-targets for this compound?
A4: this compound has been shown to be highly selective for PRMT5. It has been tested against a panel of other methyltransferases and showed no significant inhibition at concentrations up to 50 µM.[1][4][6] However, as with any chemical probe, using the lowest effective concentration determined from a dose-response study is recommended to minimize the risk of off-target effects.[7]
Q5: What is a suitable negative control for experiments with this compound?
A5: A structurally similar but inactive compound is the ideal negative control. For this compound, the compound SGC2096 is available as a negative control.[4] This compound is inactive against PRMT5 up to 10 µM and can be used to differentiate on-target effects of this compound from non-specific or off-target effects.[4]
Troubleshooting Guide for this compound
Batch-to-batch variability of chemical probes can be a significant source of experimental irreproducibility.[8][9] This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound, with a focus on potential causes related to the quality and consistency of the compound.
| Observed Problem | Potential Cause(s) Related to Batch Variability | Recommended Troubleshooting Steps |
| Reduced or no inhibition of PRMT5 activity (e.g., no decrease in SDMA levels). | 1. Incorrect concentration of the active compound: The actual concentration of the this compound in the batch may be lower than stated. 2. Degradation of the compound: Improper storage or handling of the specific batch could have led to degradation. 3. Presence of impurities: Impurities in the batch may interfere with the activity of this compound.[10] | 1. Verify Stock Solution Concentration: If possible, use analytical methods like HPLC to confirm the concentration and purity of your stock solution. 2. Perform a Dose-Response Curve: Always run a fresh dose-response curve with each new batch to determine the effective concentration. 3. Use a Positive Control: Include a known, well-characterized PRMT5 inhibitor in parallel to confirm that the experimental system is responsive.[7] 4. Obtain a Certificate of Analysis (CoA): Request the CoA for the specific batch from the supplier to check for purity and characterization data.[2] |
| Inconsistent results between experiments using different batches of this compound. | 1. Variability in potency (IC50/EC50): Different batches may have slight variations in their inhibitory potency. 2. Differences in solubility: The solubility of the compound may vary between batches, affecting its bioavailability in cellular assays. 3. Contamination: The presence of different levels or types of contaminants in each batch can lead to variable results.[10] | 1. Standardize Protocols: Ensure that all experimental parameters, including cell density, passage number, and incubation times, are kept consistent. 2. Qualify Each New Batch: Before starting a new series of experiments, qualify the new batch by running a key experiment and comparing the results to those obtained with a previous, validated batch. 3. Purchase from Reputable Suppliers: Source your chemical probes from suppliers who provide detailed quality control data for each batch.[10] |
| Increased or unexpected cytotoxicity. | 1. Presence of toxic impurities: The batch may be contaminated with cytotoxic impurities. 2. Poor solubility leading to precipitation: If the compound is not fully dissolved, precipitates can cause non-specific cellular stress and toxicity. | 1. Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. 2. Run a Cytotoxicity Assay: Determine the toxicity profile of each new batch in your specific cell line. 3. Use a Negative Control: Compare the cytotoxicity of this compound to its inactive control, SGC2096, to assess target-specific toxicity. |
| Assay interference (e.g., fluorescence or absorbance issues). | 1. Intrinsic properties of the compound or impurities: Some impurities might be fluorescent or absorb light at the wavelengths used in your assay, leading to artifacts.[11] | 1. Run a Vehicle Control: Always include a control with the vehicle (e.g., DMSO) at the same concentration used for the highest dose of this compound. 2. Test for Assay Interference: In biochemical assays, run a control with the compound in the absence of the enzyme or substrate to check for direct interference with the detection method. |
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is a standard method to assess the activity of this compound by measuring the levels of a known PRMT5 substrate mark, such as symmetrically dimethylated Histone H4 at Arginine 3 (H4R3me2s).[12]
Materials:
-
Cells of interest
-
This compound and vehicle control (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA (e.g., anti-H4R3me2s), anti-total Histone H4, or other loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.[3] Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[3]
-
Normalization: Quantify the band intensities and normalize the SDMA signal to the loading control (e.g., total Histone H4 or β-actin).
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound and vehicle control (DMSO)
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[3]
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[3] Include a vehicle control at the same final DMSO concentration as the highest inhibitor dose.
-
Cell Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[3]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[3]
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 4 nM | Cell-free assay | [1] |
| IC50 | 11 nM | In vitro biochemical assay (PRMT5/MEP50 complex, methylating Histone H4) | [1][2][4] |
| EC50 | 56 nM | In-cell assay (inhibition of symmetric arginine methylation of SmD3 in Z-138 cells) | [1][4][6] |
| Recommended Cellular Concentration Range | 10 nM - 1 µM | Varies by cell type and experimental endpoint | [5] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zaether.com [zaether.com]
- 10. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Long-Term GSK591 Treatment Effects on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of GSK591 treatment on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects cell viability?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound disrupts several cellular processes essential for cell survival and proliferation, including gene transcription, RNA splicing, and signal transduction.[4][5][6]
Q2: What are the expected long-term effects of this compound on cancer cell viability?
A2: Long-term treatment with this compound typically leads to a significant reduction in the viability of cancer cells. This is primarily achieved through the induction of programmed cell death pathways, such as apoptosis and, in some cases, pyroptosis.[4][7] Additionally, this compound can induce cell cycle arrest and cellular senescence, further contributing to the overall decrease in cell viability.[8][9]
Q3: Which signaling pathways are most affected by long-term this compound treatment?
A3: The PI3K/AKT/mTOR signaling pathway is a major target of this compound.[7][10] Inhibition of PRMT5 leads to a reduction in the phosphorylation of AKT and its downstream targets, including GSK3β, cyclin D1, and cyclin E1.[11][12] This disruption of the AKT pathway is strongly linked to the induction of apoptosis and the suppression of cell proliferation.[7] The p53 pathway can also be activated following PRMT5 inhibition, contributing to the anti-tumor response.[8]
Q4: How can I confirm that the observed effects on cell viability are due to on-target inhibition of PRMT5?
A4: To confirm on-target activity, you should measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) or SmD3.[1][8] A significant decrease in SDMA levels following this compound treatment indicates successful on-target engagement. Additionally, genetic validation through PRMT5 knockout or knockdown using CRISPR-Cas9 or shRNA, respectively, should produce a similar phenotype to this compound treatment.[6][7]
Q5: What are potential off-target effects of this compound, and how can I mitigate them in long-term studies?
A5: While this compound is highly selective, it's crucial to consider potential off-target effects in long-term experiments. To mitigate these, use the lowest effective concentration of this compound that demonstrates on-target activity. It is also advisable to use a structurally distinct PRMT5 inhibitor as a control to ensure the observed phenotype is not due to the specific chemical structure of this compound.[6] Comparing the effects of the inhibitor to genetic knockdown of PRMT5 can also help distinguish on-target from off-target effects.[6]
Troubleshooting Guides
Problem 1: Inconsistent or no significant decrease in cell viability after long-term this compound treatment.
| Possible Cause | Troubleshooting Step |
| Drug Inactivity | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to PRMT5 inhibition. Verify the expression and activity of PRMT5 in your cell line. Consider testing a panel of cell lines with varying sensitivities. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental duration.[13] |
| Incorrect Assay for Viability | Use multiple, mechanistically distinct assays to assess cell viability (e.g., a metabolic assay like MTT or CCK-8, and a membrane integrity assay like Trypan Blue exclusion or a cytotoxicity assay using propidium (B1200493) iodide).[14] |
Problem 2: High variability in cell viability measurements between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density to ensure uniform cell growth across all wells and experiments.[15] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Treatment Duration | Ensure the duration of drug exposure is precisely controlled and consistent across all experiments. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding to avoid clumps, which can lead to uneven growth and drug exposure. |
Problem 3: Observing cell death, but unable to distinguish between apoptosis and other forms of cell death.
| Possible Cause | Troubleshooting Step |
| Non-specific Cell Death Assay | Utilize specific assays to differentiate between apoptosis, necrosis, and pyroptosis. |
| For Apoptosis: Perform Annexin V/PI staining followed by flow cytometry, TUNEL assay to detect DNA fragmentation, or Western blot for cleaved caspases (e.g., Caspase-3, Caspase-7) and cleaved PARP.[7][16] | |
| For Pyroptosis: Perform Western blot for cleaved Gasdermin D and activated Caspase-1.[4] | |
| For Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium. |
Data Presentation
Table 1: Summary of Quantitative Data on this compound Effects on Cell Viability
| Cell Line | This compound Concentration | Treatment Duration | Viability Assay | % Decrease in Viability (Mean ± SD) | Reference |
| Neuroblastoma (CHLA20, NGP) | 100 nM | Not Specified | MTS Assay | Significant decrease | [7] |
| Mantle Cell Lymphoma (Z-138) | 56 nM (EC50) | 3 days | SDMA Inhibition | 50% inhibition of SDMA | [1][3] |
| Lung Cancer (A549) | 5 µM | 4 days | CCK-8 Assay | Significant decrease | [12] |
| Multiple Myeloma (NCI-H929, U266) | 5 µM | Not Specified | PI Staining | Significant increase in PI+ cells | [4] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from established methods for assessing cell viability after prolonged drug exposure.[15][17]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count cells and determine the optimal seeding density to ensure cells remain in the exponential growth phase for the duration of the experiment.
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer), replacing the drug-containing medium every 48-72 hours if necessary.
-
-
Cell Viability Measurement (CCK-8):
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
At the end of the treatment period, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound leading to decreased cell viability.
Caption: Experimental workflow for long-term this compound treatment and cell viability assessment.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5-TRIM21 interaction regulates the senescence of osteosarcoma cells by targeting the TXNIP/p21 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: GSK591 vs. The Field
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors with Supporting Experimental Data.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including cell cycle progression, signal transduction, and RNA splicing.[1] Its overexpression is implicated in numerous cancers, leading to the development of a range of small molecule inhibitors.[2][3] This guide provides a detailed comparison of GSK591 (also known as GSK3326595), a first-generation PRMT5 inhibitor, with other key competitors, including second-generation and MTA-cooperative inhibitors.
At a Glance: Key Performance Metrics
The landscape of PRMT5 inhibitors is diverse, with compounds exhibiting different mechanisms of action and varying potencies. The following tables summarize key quantitative data for this compound and its main competitors, highlighting differences in their biochemical and cellular activities.
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| This compound | GSK3326595, EPZ015866 | Substrate-competitive, SAM-uncompetitive | 4 nM[4][5], 11 nM[1][6] |
| JNJ-64619178 | Onametostat | SAM-competitive, pseudo-irreversible | 0.14 nM[7] |
| MRTX1719 | - | MTA-cooperative, Substrate-competitive | >70-fold selective for MTAP-deleted cells[8][9] |
| AMG 193 | - | MTA-cooperative | IC50 of 0.107 µM in MTAP-deleted cells[10] |
| PF-06939999 | - | SAM-competitive | - |
| PRT811 | - | - | - |
| Inhibitor | Cell Line | Cellular sDMA Inhibition EC50/IC50 | Cell Proliferation GI50/IC50 |
| This compound | Z-138 | 56 nM (SmD3 methylation)[4][6] | - |
| JNJ-64619178 | NCI-H1048 | <10 nM (SmD1/3 methylation)[7] | Potent and broad inhibition[11] |
| MRTX1719 | HCT116 MTAP-del | 12 nM[8] | 12 nM (10-day assay)[8] |
| AMG 193 | HCT116 MTAP-del | 90-fold lower IC50 than MTAP WT[10] | 46-fold lower IC50 than MTAP WT[10] |
Delving Deeper: Experimental Data and Protocols
The following sections provide detailed methodologies for the key experiments used to characterize and compare PRMT5 inhibitors.
Biochemical Potency: Direct Inhibition of PRMT5
The biochemical potency of PRMT5 inhibitors is typically determined by measuring their ability to inhibit the methyltransferase activity of the purified PRMT5/MEP50 enzyme complex.
Experimental Protocol: In Vitro PRMT5 Inhibition Assay (e.g., for this compound)
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is used as the enzyme source. A histone H4 peptide is commonly used as the substrate.[1][6]
-
Reaction Mixture: The reaction is performed in a suitable buffer containing the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included to represent 100% enzyme activity.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for methyl group transfer.
-
Detection: The reaction is stopped, and the amount of radiolabeled methyl group incorporated into the histone H4 peptide is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[12]
Cellular Activity: Target Engagement and Antiproliferative Effects
Cellular assays are crucial for determining an inhibitor's ability to penetrate cells, engage its target, and exert a biological effect.
Experimental Protocol: Cellular Symmetric Dimethylarginine (sDMA) Inhibition Assay (In-Cell Western)
This assay quantifies the inhibition of PRMT5's methyltransferase activity within cells by measuring the levels of symmetric dimethylarginine (sDMA), a specific product of PRMT5 activity, on a known substrate like SmD3.[4][6]
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., Z-138 mantle cell lymphoma cells for this compound) is seeded in 96-well plates and allowed to adhere overnight.[4][6] The cells are then treated with a serial dilution of the PRMT5 inhibitor for a specified duration (e.g., 48-96 hours).
-
Cell Lysis and Fixation: After treatment, the cells are lysed and fixed to the plate.
-
Antibody Incubation: The plate is incubated with a primary antibody that specifically recognizes sDMA on the target protein (e.g., anti-sDMA-SmD3) and a normalization antibody (e.g., against a housekeeping protein like vinculin). This is followed by incubation with species-specific secondary antibodies conjugated to different fluorophores.
-
Imaging and Quantification: The plate is scanned on an imaging system to detect the fluorescence from both antibodies in each well.
-
Data Analysis: The sDMA signal is normalized to the signal from the housekeeping protein. The percentage of sDMA inhibition is calculated for each inhibitor concentration relative to the DMSO-treated control. The EC50 value is determined from the resulting dose-response curve.[13]
Experimental Protocol: Cell Proliferation Assay
This assay measures the effect of PRMT5 inhibitors on the growth and viability of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the PRMT5 inhibitor or DMSO as a vehicle control.
-
Incubation: The plates are incubated for an extended period, typically 6 to 10 days, to allow for multiple cell doublings.[7][8]
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal from each well is measured using a plate reader. The percentage of growth inhibition is calculated relative to the DMSO control, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.[13]
Signaling Pathways and Mechanisms of Action
PRMT5 regulates multiple downstream signaling pathways implicated in cancer. Its inhibition can lead to cell cycle arrest, apoptosis, and senescence.[14] The development of MTA-cooperative inhibitors represents a significant advancement, offering selectivity for cancer cells with MTAP deletions.[15][16]
Caption: PRMT5 signaling pathway and points of inhibition.
The diagram above illustrates the central role of the PRMT5/MEP50 complex in cellular signaling. Upstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK can activate PRMT5.[17][18] The complex then utilizes SAM as a methyl donor to methylate various substrates, including histones and spliceosomal proteins, leading to changes in gene expression and RNA splicing that promote cell cycle progression and survival.[19] PRMT5 inhibitors like this compound and JNJ-64619178 directly target the PRMT5/MEP50 complex.[4][7] MTA-cooperative inhibitors such as MRTX1719 and AMG 193 are particularly effective in cancer cells with MTAP deletions, which leads to an accumulation of MTA, thereby sensitizing these cells to PRMT5 inhibition.[8][10]
Caption: Experimental workflow for PRMT5 inhibitor comparison.
The workflow diagram outlines the key experimental stages for comparing PRMT5 inhibitors. The process begins with biochemical assays to determine the direct inhibitory effect on the purified enzyme, resulting in an IC50 value.[12] This is followed by cellular assays using relevant cancer cell lines to assess target engagement (sDMA inhibition) and the impact on cell growth (proliferation), yielding EC50 and GI50 values, respectively.[13][20]
Conclusion
This compound is a potent, first-generation PRMT5 inhibitor that has been instrumental as a chemical probe for studying PRMT5 biology.[6] However, the field has evolved with the development of inhibitors like JNJ-64619178, which exhibits sub-nanomolar potency.[7] Furthermore, the advent of MTA-cooperative inhibitors, such as MRTX1719 and AMG 193, represents a significant stride towards precision medicine, offering enhanced selectivity for MTAP-deleted cancers.[8][9][10] The data presented in this guide underscores the importance of a multi-faceted approach to inhibitor characterization, encompassing biochemical potency, cellular activity, and a thorough understanding of the underlying signaling pathways. The choice of inhibitor for research or therapeutic development will depend on the specific context, with factors such as the desired mechanism of action and the genetic background of the target cells playing a crucial role.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. onclive.com [onclive.com]
- 15. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collection - MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Validating GSK591 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). We present a detailed analysis of this compound's performance against alternative small molecule inhibitors and genetic methods, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and its Target, PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a wide array of cellular processes, including gene transcription, mRNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.
This compound is a highly potent and selective, substrate-competitive inhibitor of the PRMT5/MEP50 complex. It serves as a valuable chemical probe for elucidating the biological functions of PRMT5. Validating that this compound effectively engages its target in a cellular context is a crucial first step in any investigation.
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling pathways, including its impact on histone methylation, RNA splicing, and the regulation of signaling cascades.
Caption: A simplified diagram of the PRMT5 signaling pathway.
Comparison of PRMT5 Inhibitors
Several small molecule inhibitors targeting PRMT5 have been developed, each with distinct mechanisms of action. This section compares this compound to other well-characterized PRMT5 inhibitors.
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular EC50 (sDMA reduction) | Inactive Control |
| This compound | Substrate-competitive | ~11 nM[1] | ~56 nM (in Z-138 cells)[1] | SGC2096[1][2] |
| LLY-283 | SAM-competitive | ~22 nM | ~25 nM (in MCF7 cells)[3] | LLY-284 (diastereomer)[3] |
| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-uncompetitive | ~6 nM | Not consistently reported | Not applicable |
| JNJ-64619178 (Onametostat) | SAM-competitive | Sub-nanomolar | Not consistently reported | Not applicable |
Experimental Methods for Validating Target Engagement
Validating that an inhibitor binds to its intended target within a cell is fundamental. The following section details three widely used methods to confirm this compound target engagement of PRMT5.
Western Blot for Symmetric Dimethylarginine (sDMA)
This is the most direct method to assess the enzymatic activity of PRMT5 in cells. A reduction in the global levels of sDMA on known PRMT5 substrates, such as SmD3 or histone H4, provides strong evidence of target engagement.
Caption: Workflow for sDMA Western blot analysis.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM), a vehicle control (DMSO), and an inactive control (e.g., 1 µM SGC2096) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensities. Normalize to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Caption: A general workflow for the Cellular Thermal Shift Assay.
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control (DMSO) for a specified duration to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble PRMT5:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble PRMT5 in each sample using Western blotting with a PRMT5-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble PRMT5 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.
Caption: The workflow for a NanoBRET target engagement assay.
-
Cell Transfection:
-
Transfect cells (e.g., HEK293) with a vector encoding for PRMT5 fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a white, low-volume 384-well plate.
-
Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to PRMT5.
-
-
Compound Addition:
-
Add this compound at a range of concentrations.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to initiate the luminescence reaction.
-
Measure the BRET signal (the ratio of acceptor emission to donor emission).
-
-
Data Analysis:
-
This compound binding to PRMT5 will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Calculate the IC50 value from the dose-response curve to determine the cellular potency of this compound.
-
Comparison with Genetic Methods
Pharmacological inhibition with this compound can be compared to genetic methods like RNA interference (siRNA) or CRISPR/Cas9-mediated knockout of PRMT5 to confirm that the observed phenotype is on-target.
| Method | Principle | Advantages | Disadvantages |
| This compound Inhibition | Reversible, small molecule inhibition of PRMT5 enzymatic activity. | Dose-dependent and temporal control; clinically relevant. | Potential for off-target effects. |
| siRNA Knockdown | Post-transcriptional silencing of PRMT5 mRNA. | Target-specific. | Incomplete knockdown; transient effect; potential for off-target effects. |
| CRISPR/Cas9 Knockout | Permanent genetic disruption of the PRMT5 gene. | Complete and permanent loss of protein. | Potential for off-target gene editing; compensatory mechanisms may arise. |
Phenotypic similarities between this compound treatment and PRMT5 knockdown/knockout, such as inhibition of cell proliferation and induction of cell cycle arrest, provide strong evidence for on-target activity of the compound.[2]
Logical Comparison of Target Validation Methods
Caption: A decision-making diagram for selecting a target validation method.
Conclusion
Validating the cellular target engagement of this compound is essential for the accurate interpretation of experimental results. This guide provides a comparative overview of robust methods to achieve this. The choice of method will depend on the specific experimental question and available resources. For a comprehensive validation, employing orthogonal approaches, such as combining a biochemical readout (sDMA Western blot) with a biophysical measurement of binding (CETSA or NanoBRET), is highly recommended. Furthermore, comparing the phenotypic effects of this compound with genetic perturbation of PRMT5 provides the highest level of confidence in on-target activity.
References
Cross-Validation of GSK591 Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the selective PRMT5 inhibitor, GSK591, with the effects of genetic knockdown of PRMT5. The data presented herein is compiled from multiple studies to offer a clear, objective analysis for researchers investigating PRMT5 as a therapeutic target.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.[2] Dysregulation and overexpression of PRMT5 have been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4]
This compound (also known as EPZ015866) is a potent and highly selective small molecule inhibitor of PRMT5.[5] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of PRMT5, preventing the transfer of methyl groups to its substrates.[2] This guide cross-validates the on-target effects of this compound by comparing its phenotypic and molecular consequences to those observed with genetic knockdown of PRMT5, primarily through the use of short hairpin RNA (shRNA).
Comparative Analysis of Cellular Effects
Genetic knockdown and pharmacological inhibition of PRMT5 with this compound elicit strikingly similar cellular phenotypes, providing strong evidence for the specificity of this compound. The primary effects observed are the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Inhibition of Cell Proliferation
Both this compound treatment and PRMT5 knockdown significantly reduce the proliferative capacity of various cancer cell lines. This effect is consistently observed across different cancer types, including lung cancer and neuroblastoma.[4][6]
| Cell Line | Treatment | Endpoint | Result | Reference |
| A549 (Lung Cancer) | This compound (1 μM) | Cell Proliferation (CCK-8 Assay) | Significant decrease in cell proliferation after 4 days. | [7] |
| H1299 (Lung Cancer) | This compound (1 μM) | Cell Proliferation (CCK-8 Assay) | Significant decrease in cell proliferation after 4 days. | [7] |
| NGP (Neuroblastoma) | PRMT5 shRNA | Cell Viability (MTS Assay) | Significant impairment of cell viability. | [8] |
| SK-N-BE(2) (Neuroblastoma) | PRMT5 shRNA | Cell Viability (MTS Assay) | Significant impairment of cell viability. | [8] |
| NCI-H460 (Lung Cancer) | PRMT5 shRNA | Cell Survival | Decreased cell survival compared to control. | [9] |
Induction of Apoptosis
A key mechanism by which both this compound and PRMT5 knockdown inhibit cancer cell growth is through the induction of programmed cell death, or apoptosis. This is often evidenced by the cleavage of caspase-3 and PARP, as well as by an increase in the population of cells staining positive for Annexin V.[10]
| Cell Line | Treatment | Endpoint | Result | Reference |
| CHLA20 (Neuroblastoma) | This compound (100 nM) | Apoptosis (Caspase-3/7 Staining) | Increased percentage of caspase-3/7 positive cells. | [8] |
| Neuroblastoma Cell Lines | This compound | Apoptosis (Western Blot) | Dose-dependent increase in cleaved caspase-3. | [8] |
| A549 (Lung Cancer) | This compound (100 nM) + Resveratrol | Apoptosis (Western Blot) | Enhanced cleavage of caspase-3 and PARP. | [10] |
| ASTC-a-1 (Lung Cancer) | This compound (100 nM) + Resveratrol | Apoptosis (Western Blot) | Enhanced cleavage of caspase-3 and PARP. | [10] |
| NCI-H460 (Lung Cancer) | PRMT5 shRNA (co-cultured with T cells) | Apoptosis (Flow Cytometry) | Increased apoptosis compared to cells cultured alone. | [9] |
Molecular Mechanism: Convergence on Key Signaling Pathways
The phenotypic similarities between this compound treatment and PRMT5 knockdown are rooted in their shared impact on critical intracellular signaling pathways that govern cell survival and proliferation. The PI3K/AKT and ERK1/2 pathways are prominent examples of signaling cascades that are downregulated upon PRMT5 inhibition.
Downregulation of the AKT/GSK3β Signaling Pathway
Multiple studies have demonstrated that inhibition of PRMT5, either pharmacologically or genetically, leads to a reduction in the phosphorylation of AKT and its downstream effector, GSK3β.[4][10] This, in turn, leads to the downregulation of cell cycle regulators such as Cyclin D1 and Cyclin E1.[4][10]
| Cell Line | Treatment | Molecular Effect | Reference |
| Neuroblastoma Cell Lines | This compound | Dose-dependent decrease in p-AKT (Thr308 and Ser473) and p-GSK3α/β. | [8] |
| Neuroblastoma Cell Lines | PRMT5 shRNA | Decreased p-AKT and p-GSK3α/β. | [8] |
| A549 (Lung Cancer) | This compound | Reduced phosphorylation of AKT and GSK3β. | [10] |
| A549 (Lung Cancer) | PRMT5 shRNA | Reduced phosphorylation of AKT and GSK3β. | [10] |
| A549 & H1299 (Lung Cancer) | This compound (1 μmol/L) | Decreased Cyclin D1 and Cyclin E1 protein expression. | [7] |
| Lung Cancer Cells | PRMT5 shRNA | Significantly suppressed expression of Cyclin D1 and Cyclin E1. | [7] |
Modulation of the ERK1/2 Signaling Pathway
PRMT5 has also been shown to regulate the ERK1/2 signaling pathway. In some cellular contexts, PRMT5 can limit the signal transduction amplitude of this pathway by promoting the degradation of CRAF, a key upstream kinase.[5] Therefore, inhibition of PRMT5 can lead to increased stability of activated CRAF and a subsequent increase in the ERK1/2 signal.[5]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or transfect with PRMT5 shRNA and incubate for the desired period (e.g., 72-96 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.[1][11]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[1][3]
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[1][11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce apoptosis by treating cells with this compound or by knocking down PRMT5.
-
Harvest cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[2]
-
Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis).
Western Blotting
This technique is used to detect specific proteins in a sample.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-Cyclin E1, anti-cleaved caspase-3, anti-PARP, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with this compound or with PRMT5 knockdown in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize the protein bands using a digital imager.
Visualizations
Signaling Pathways
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow
Caption: Experimental workflow for comparing this compound and PRMT5 knockdown.
Logical Relationship of Effects
Caption: Logical flow from PRMT5 inhibition to cellular phenotype.
Conclusion
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
GSK591: A Comparative Guide to its Specificity Profile Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
GSK591 is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] This guide provides a comprehensive overview of this compound's specificity against other methyltransferases, supported by available experimental data. It also details the typical methodologies used for determining inhibitor specificity and illustrates the key signaling pathway influenced by PRMT5.
Data Presentation: Specificity of this compound
This compound demonstrates remarkable selectivity for PRMT5. In vitro biochemical assays have established its potency, with an IC50 value of 4 nM against PRMT5 and 11 nM against the PRMT5/MEP50 complex.[1][3][5] In cellular assays, it effectively inhibits the methylation of SmD3, a known PRMT5 substrate, with an EC50 of 56 nM.[3][5]
Crucially, the selectivity of this compound has been profiled against a broad panel of other methyltransferases. At concentrations up to 50 µM, this compound shows no significant inhibition of 20 other protein methyltransferases, underscoring its high specificity.[5][6][7][8]
| Target | IC50 (nM) | Fold Selectivity vs. PRMT5 |
| PRMT5 | 4 | - |
| PRMT1 | > 50,000 | > 12,500 |
| PRMT3 | > 50,000 | > 12,500 |
| PRMT6 | > 50,000 | > 12,500 |
| PRMT7 | > 50,000 | > 12,500 |
| PRMT8 | > 50,000 | > 12,500 |
| CARM1 (PRMT4) | > 50,000 | > 12,500 |
| DOT1L | > 50,000 | > 12,500 |
| EHMT1 (GLP) | > 50,000 | > 12,500 |
| EHMT2 (G9a) | > 50,000 | > 12,500 |
| EZH1 | > 50,000 | > 12,500 |
| EZH2 | > 50,000 | > 12,500 |
| NSD1 | > 50,000 | > 12,500 |
| SETD2 | > 50,000 | > 12,500 |
| SETD7 | > 50,000 | > 12,500 |
| SETDB1 | > 50,000 | > 12,500 |
| SMYD2 | > 50,000 | > 12,500 |
| SMYD3 | > 50,000 | > 12,500 |
| SUV39H1 | > 50,000 | > 12,500 |
| WHSC1 (NSD2) | > 50,000 | > 12,500 |
| WHSC1L1 (NSD3) | > 50,000 | > 12,500 |
Data compiled from publicly available information. The IC50 for PRMT5 is 4 nM. The IC50 values for the other methyltransferases are all greater than 50 µM, indicating a high degree of selectivity.
Experimental Protocols
The determination of a methyltransferase inhibitor's specificity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies representative of those used to characterize compounds like this compound.
1. In Vitro Biochemical Potency and Selectivity Assays
-
Principle: These assays directly measure the enzymatic activity of a panel of purified methyltransferases in the presence of varying concentrations of the inhibitor.
-
Common Assay Formats:
-
Radiometric Assays: This classic method utilizes a radiolabeled methyl donor, S-adenosyl-L-methionine (SAM), typically [³H]-SAM. The transfer of the radiolabeled methyl group to a substrate (e.g., a histone peptide) is quantified by scintillation counting after capturing the substrate on a filter. This method is highly sensitive and considered a gold standard.[9]
-
Luminescence-Based Assays (e.g., MTase-Glo™): These assays quantify the production of the universal methyltransferase reaction product, S-adenosyl homocysteine (SAH). The amount of SAH produced is coupled to a series of enzymatic reactions that ultimately generate a luminescent signal, which is inversely proportional to the methyltransferase activity.[10][11]
-
Fluorescence-Based Assays (e.g., HTRF): The potency of this compound was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8] This method often involves an antibody that specifically recognizes the methylated substrate. The binding of this antibody, which is labeled with a fluorescent probe, to the methylated product results in a detectable FRET signal.
-
Mass Spectrometry-Based Assays: This label-free method directly measures the formation of SAH or the methylated substrate by liquid chromatography-mass spectrometry (LC-MS). It is highly accurate and can distinguish between different methylation states.[9]
-
-
General Protocol Outline (for a 384-well plate format):
-
Compound Dispensing: A serial dilution of the test compound (e.g., this compound) is dispensed into the wells of the assay plate. Control wells with DMSO (vehicle) and a known inhibitor are included.
-
Enzyme and Substrate Addition: A master mix containing the specific methyltransferase enzyme and its corresponding substrate (e.g., a histone H4 peptide for PRMT5) in an appropriate assay buffer is prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the methyl donor, SAM (or [³H]-SAM for radiometric assays), to each well.
-
Incubation: The plate is incubated at the optimal temperature for the enzyme (typically 30°C or 37°C) for a predetermined time, allowing for product formation within the linear range of the reaction.
-
Reaction Termination and Detection: The reaction is stopped, and the signal is detected according to the chosen assay format (e.g., adding a stop reagent and scintillation fluid for radiometric assays, or adding detection reagents for luminescence or fluorescence-based assays).
-
Data Analysis: The raw data is normalized to controls, and the percent inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.
-
2. Cellular Target Engagement and Selectivity Assays
-
Principle: These assays confirm that the inhibitor can enter cells and engage its intended target, leading to a downstream biological effect.
-
Methodology (e.g., Western Blot for Substrate Methylation):
-
Cell Treatment: A relevant cell line (e.g., Z-138 mantle cell lymphoma) is treated with increasing concentrations of this compound for a specified period.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies that specifically recognize the methylated form of a known PRMT5 substrate (e.g., symmetrically dimethylated SmD3).
-
Analysis: A decrease in the methylated substrate signal with increasing inhibitor concentration indicates cellular target engagement. The EC50 value can be calculated from this data. To assess selectivity, the methylation status of substrates of other methyltransferases can also be examined.
-
Mandatory Visualizations
Caption: Experimental workflow for determining methyltransferase inhibitor specificity.
Caption: PRMT5-mediated activation of the AKT signaling pathway.
Signaling Pathway Context
PRMT5 is a key regulator of numerous cellular processes, and its dysregulation is implicated in several cancers.[12] One of the critical pathways it influences is the PI3K/AKT signaling cascade, a central regulator of cell growth, proliferation, and survival.
PRMT5 directly methylates AKT at arginine 15.[13] This methylation event is a prerequisite for AKT's translocation to the plasma membrane, where it can be phosphorylated and activated by its upstream kinases, PDK1 and mTORC2.[13] Activated AKT then phosphorylates a multitude of downstream targets, promoting cell cycle progression and inhibiting apoptosis.
By inhibiting PRMT5, this compound prevents the initial methylation of AKT, thereby blocking its translocation and subsequent activation.[13] This mechanism underlies the anti-proliferative effects of this compound observed in various cancer cell lines, including lung cancer and neuroblastoma.[12][13] The inhibition of PRMT5 by this compound leads to a reduction in global symmetric dimethylarginine (SDMA) levels, which serves as a pharmacodynamic biomarker of its activity.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Target class profiling of small molecule methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of GSK591's Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other emerging alternatives in the same class. The objective is to offer a clear perspective on the reproducibility of its therapeutic potential, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, signal transduction, and cell cycle progression.[1][2] Its overexpression has been linked to the progression of numerous cancers, including lung, colorectal, breast, and glioblastoma, making it an attractive target for therapeutic intervention.[2][3] this compound is a selective PRMT5 inhibitor that has demonstrated anti-cancer effects in various preclinical models.[2][4] This guide evaluates the reproducibility of these effects and compares its performance against other notable PRMT5 inhibitors.
Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of alternative PRMT5 inhibitors, highlighting their biochemical potency, cellular target engagement, and anti-proliferative activity.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Reference(s) |
| This compound | GSK3302591 | Substrate-competitive, SAM-uncompetitive | Not explicitly stated, but is an analog of EPZ015666 | [4][5] |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2 nM | [5][6] |
| Compound 20 | - | Tetrahydroisoquinoline derivative | 4.2 nM | [7] |
| JNJ-64619178 | Onametostat | SAM-competitive | <1 nM | [6] |
| EPZ015666 | - | Substrate-competitive, SAM-uncompetitive | 22 nM | [6] |
| LLY-283 | - | - | 1.9 nM | [6] |
| MRTX1719 | - | MTA-cooperative | MTA-dependent | [6] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | sDMA IC50 | Proliferation IC50 | Cellular Thermal Shift (ΔTm) | Reference(s) |
| This compound | Neuroblastoma cell lines | Dose-dependent decrease | Low nanomolar range | Not available | [4] |
| GSK3326595 | MV-4-11 | Not available | Not available | 5.5 °C | [7] |
| Compound 20 | MV-4-11 | More potent than GSK3326595 | Not available | 7.2 °C | [7] |
| JNJ-64619178 | A375 | 0.4 nM | 2 nM | Not available | [6] |
| EPZ015666 | Z-138 | 51 nM | 100 nM | Not available | [6] |
| LLY-283 | HCT116 | 2 nM | 1 nM | Not available | [6] |
| MRTX1719 | HCT116 (MTAP-null) | 1 nM | 1 nM | Not available | [6] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PRMT5, which in turn modulates key signaling pathways involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). The most consistently reported pathway affected by this compound is the AKT signaling cascade.
References
A Head-to-Head Comparison of GSK591 and EZH2 Inhibitors in Cancer Research
In the landscape of epigenetic drug development, inhibitors targeting histone methyltransferases have emerged as a promising class of therapeutics. This guide provides a detailed head-to-head comparison of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and Enhancer of Zeste Homolog 2 (EZH2) inhibitors, a class of drugs that includes tazemetostat (B611178) and valemetostat. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms, performance data from preclinical studies, and the experimental protocols used to evaluate them.
Executive Summary
This compound and EZH2 inhibitors represent two distinct approaches to targeting the epigenetic machinery in cancer. This compound inhibits PRMT5, an enzyme responsible for symmetric arginine dimethylation of histones and other proteins, thereby impacting DNA damage repair, RNA splicing, and key signaling pathways. In contrast, EZH2 inhibitors target the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. By inhibiting EZH2, these drugs lead to the reactivation of tumor suppressor genes. While both classes of inhibitors have demonstrated anti-cancer activity, their differing mechanisms of action result in distinct cellular effects and potential therapeutic applications.
Mechanism of Action and Target Specificity
This compound: A Selective PRMT5 Inhibitor
This compound is a potent and highly selective small molecule inhibitor of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This modification plays a crucial role in various cellular processes, including gene transcription, pre-mRNA splicing, and the DNA damage response.[2][3] By inhibiting PRMT5, this compound disrupts these processes in cancer cells, leading to cell cycle arrest and apoptosis.[4]
EZH2 Inhibitors: Targeting the PRC2 Complex
EZH2 inhibitors, such as the FDA-approved tazemetostat and the dual EZH1/EZH2 inhibitor valemetostat, target the catalytic activity of EZH2.[5][6] EZH2 is the enzymatic core of PRC2, which mediates the trimethylation of H3K27.[7] This histone mark is a key signal for transcriptional repression, and its aberrant deposition is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[7][8] EZH2 inhibitors competitively block the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups and leading to a global reduction in H3K27me3 levels and the subsequent reactivation of silenced genes.[9][10] Valemetostat additionally inhibits EZH1, a homolog of EZH2, which may offer a broader and more sustained inhibition of PRC2 activity.[6][11]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and the EZH2 inhibitor tazemetostat across various cancer cell lines. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: In Vitro Activity of this compound (PRMT5 Inhibitor)
| Cell Line | Cancer Type | Assay Type | IC50/EC50 | Reference |
| Z-138 | Mantle Cell Lymphoma | SmD3 Methylation | EC50 = 56 nM | [12] |
| MCF7 | Breast Cancer | Proliferation | - | [13] |
| T47D | Breast Cancer | Proliferation | - | [13] |
| Glioma Stem-like Cells (subset) | Glioblastoma | SDMA expression inhibition | < 1.5 µM | [14] |
| NCI-H929 | Multiple Myeloma | Cell Viability | ~5 µM (induces pyroptosis) | [15] |
| U266 | Multiple Myeloma | Cell Viability | ~5 µM (induces pyroptosis) | [15] |
Table 2: In Vitro Activity of Tazemetostat (EZH2 Inhibitor)
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| KARPAS-422 (EZH2 Y646N) | Diffuse Large B-cell Lymphoma | Proliferation (11 days) | 1.8 nM | [5] |
| Pfeiffer (EZH2 A682G) | Diffuse Large B-cell Lymphoma | Proliferation (11 days) | 0.49 nM | [5] |
| SU-DHL-6 (EZH2 Y646N) | Diffuse Large B-cell Lymphoma | Proliferation (11 days) | 4.7 nM | [5] |
| DOHH-2 (EZH2 wild-type) | Diffuse Large B-cell Lymphoma | Proliferation (11 days) | 1.7 µM | [5] |
| OCI-LY19 (EZH2 wild-type) | Diffuse Large B-cell Lymphoma | Proliferation (11 days) | 6.2 µM | [5] |
| G401 | Malignant Rhabdoid Tumor | Proliferation | - | [16] |
| Fuji | Synovial Sarcoma | Proliferation (14 days) | 0.15 µmol/L | [17] |
| HS-SY-II | Synovial Sarcoma | Proliferation (14 days) | 0.52 µmol/L | [17] |
Table 3: In Vitro Activity of Valemetostat (EZH1/2 Inhibitor)
| Cell Line | Cancer Type | Assay Type | GI50 | Reference |
| Various NHL cell lines | Non-Hodgkin Lymphoma | Proliferation | < 100 nM | [18] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Apoptosis Induction | - | [19] |
Signaling Pathways
The distinct mechanisms of this compound and EZH2 inhibitors lead to the modulation of different downstream signaling pathways.
This compound (PRMT5 Inhibition) Signaling Pathway
Caption: this compound inhibits PRMT5, leading to altered DNA repair, RNA splicing, and growth factor signaling.
EZH2 Inhibition Signaling Pathway
Caption: EZH2 inhibitors block H3K27me3, reactivating tumor suppressors and altering key cancer pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and EZH2 inhibitors.
1. Cell Viability and Proliferation Assay
-
Objective: To determine the effect of the inhibitors on cancer cell growth and viability.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or tazemetostat) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 3 to 14 days), with media and inhibitor being refreshed every 3-4 days for longer-term assays.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
2. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis following inhibitor treatment.
-
Methodology:
-
Treatment: Cells are treated with the inhibitor at a relevant concentration (e.g., near the IC50 value) for a specified time.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (to distinguish late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Western Blotting: Alternatively, apoptosis can be assessed by Western blotting for cleavage of caspase-3 and PARP.
-
3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To identify the genomic regions where specific histone modifications (e.g., H3K27me3) are enriched or depleted following inhibitor treatment.
-
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., anti-H3K27me3) is used to immunoprecipitate the chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are mapped to a reference genome, and peaks are called to identify regions of enrichment. Differential binding analysis is performed to compare inhibitor-treated samples to controls.
-
4. RNA Sequencing (RNA-seq)
-
Objective: To analyze global changes in gene expression following inhibitor treatment.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from inhibitor-treated and control cells.
-
Library Preparation: An RNA-seq library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The library is sequenced on a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment. Pathway analysis can then be used to identify the biological processes affected.
-
Experimental Workflow for Inhibitor Evaluation
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Valemetostat Data at EHA Shows Promising Durable Tumor Response in Patients with Peripheral T-Cell Lymphoma and Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 7. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lymphoma | The roles of EZH2 in cancer and its inhibitors | springermedicine.com [springermedicine.com]
- 11. 10xgenomics.com [10xgenomics.com]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
GSK591: A Comparative Guide to its Efficacy in Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a significant tool in preclinical cancer research. Its ability to modulate critical cellular signaling pathways has demonstrated promising anti-tumor activity across a spectrum of cancer subtypes. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, and details the methodologies behind these findings.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.
| Cancer Subtype | Cell Line | IC50 (nM) | Citation |
| Neuroblastoma | CHLA20 | 1.8 | [1] |
| NGP | 3.2 | [1] | |
| SK-N-BE(2) | 5.6 | [1] | |
| Mantle Cell Lymphoma | Z-138 | 56 (EC50) | [2] |
| Biochemical Assay | PRMT5/MEP50 complex | 11 (IC50) | [2][3] |
Comparative Efficacy with Other PRMT5 Inhibitors
While direct head-to-head studies with standardized conditions are limited, available data allows for a qualitative comparison of this compound with other notable PRMT5 inhibitors.
| Inhibitor | Mechanism of Action | Reported Efficacy Highlights | Citation |
| This compound | Substrate-competitive | Potent in vitro inhibition of PRMT5. Effective in reducing proliferation of neuroblastoma, lung, colorectal, and glioma cancer cells. | [1][2][4] |
| LLY-283 | Cofactor-competitive | Suppresses the growth of patient-derived glioblastoma stem cell cultures. | [5] |
| EPZ015666 (GSK3235025) | Substrate-competitive | Orally bioavailable with in vivo potency in mantle cell lymphoma models. | [6] |
Signaling Pathway Modulation by this compound
This compound exerts its anti-cancer effects primarily through the inhibition of PRMT5, which in turn modulates key signaling pathways involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).
PRMT5/AKT/GSK3β Signaling Pathway
Inhibition of PRMT5 by this compound has been shown to suppress the AKT/GSK3β signaling pathway. This leads to decreased phosphorylation of AKT and its downstream target GSK3β, ultimately resulting in the downregulation of cyclins D1 and E1, and subsequent cell cycle arrest and apoptosis.[4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
Correlating GSK591 Sensitivity with Genetic Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other PRMT5 inhibitors. It delves into the correlation of this compound sensitivity with specific genetic markers, offering supporting experimental data and detailed protocols for key assays.
Introduction to this compound and PRMT5 Inhibition
This compound (also known as EPZ015866 or GSK3203591) is a small molecule inhibitor that potently and selectively targets PRMT5, a type II protein arginine methyltransferase.[1][2][3] PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[2][4][5] this compound inhibits the PRMT5/MEP50 complex, which is essential for its methyltransferase activity.[1][2]
Key Genetic Marker for this compound Sensitivity: MTAP Deletion
A significant breakthrough in identifying tumors sensitive to PRMT5 inhibition is the discovery of the synthetic lethal relationship between PRMT5 and the methylthioadenosine phosphorylase (MTAP) gene.[6][7][8] The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer.[9][10]
MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as an endogenous competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for PRMT5.[6][9] This partial inhibition of PRMT5 in MTAP-deleted cells makes them exquisitely dependent on the remaining PRMT5 activity for survival, thus creating a therapeutic window for PRMT5 inhibitors like this compound.[6][7][11]
Comparison of PRMT5 Inhibitors
Several PRMT5 inhibitors with different mechanisms of action have been developed. This section compares this compound with other notable inhibitors.
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Key Differentiator |
| This compound | EPZ015866, GSK3203591 | Substrate-competitive | 4 nM[1] | Potent and selective research tool |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 19.7 nM[12] | In clinical development |
| JNJ-64619178 | Onametostat | SAM-competitive | < 1 nM[12] | High biochemical potency |
| MRTX1719 | - | MTA-cooperative | >70-fold selectivity for MTAPdel cells[13] | High selectivity for MTAP-deleted cancers |
| LLY-283 | - | SAM-competitive | - | Used in preclinical studies to investigate resistance |
| EPZ015666 | - | Substrate-competitive | - | Predecessor to this compound |
Quantitative Data on this compound Sensitivity
The sensitivity of cancer cell lines to this compound and other PRMT5 inhibitors is often quantified by the half-maximal inhibitory concentration (IC50) in cell viability assays.
| Cell Line | Cancer Type | MTAP Status | This compound Cellular EC50 (sDMA inhibition) | PRMT5 Inhibitor IC50 (Cell Viability) | Reference |
| Z-138 | Mantle Cell Lymphoma | - | 56 nM | - | [1][2] |
| HCT116 | Colorectal Carcinoma | Wild-Type | - | MRTX1719: 890 nM | [13] |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | - | MRTX1719: 12 nM | [13] |
| RT4 | Bladder Urothelial Carcinoma | MTAP-deficient | - | AZ14209703: 100 nM (10-day) | [14] |
| UMUC-3 | Bladder Urothelial Carcinoma | MTAP-deficient | - | AZ14209703: 260 nM (10-day) | [14] |
| 5637 | Bladder Urothelial Carcinoma | MTAP-proficient | - | AZ14209703: 2.24 µM (10-day) | [14] |
Other Potential Genetic Markers and Resistance Mechanisms
While MTAP deletion is a primary biomarker for sensitivity, other genetic factors can influence the response to PRMT5 inhibitors.
-
TP53: CRISPR/Cas9 screens have identified TP53 as a sensitizer (B1316253) to this compound.[15] Conversely, TP53 deletion or certain mutations (e.g., R248W) can confer resistance.[15]
-
MUSASHI-2 (MSI2): The RNA-binding protein MSI2 has been identified as a driver of resistance to this compound.[15] Depletion of MSI2 can sensitize lymphoma cells to PRMT5 inhibition.[15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug sensitivity and the identification of genetic markers.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol determines the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in the complete medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).[16]
-
Incubation: Incubate the plate for a defined period, typically 72 to 120 hours.[16]
-
Viability Measurement:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.[16]
-
CellTiter-Glo Assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the ATP content and thus cell viability.[14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software like GraphPad Prism.[16]
Western Blot Analysis for Symmetric Dimethylarginine (sDMA)
This protocol detects changes in the levels of sDMA, a direct pharmacodynamic biomarker of PRMT5 activity.[17]
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for the desired time. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for sDMA. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands with an imaging system.[16] Analyze the band intensities relative to a loading control (e.g., β-actin).
Colony Formation Assay
This assay assesses the long-term effect of the drug on the proliferative capacity of single cells.
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with various concentrations of the PRMT5 inhibitor.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
Visualizations
PRMT5 Signaling Pathway and Point of Inhibition
Caption: The PRMT5 signaling pathway, illustrating the role of the PRMT5/MEP50 complex in histone and substrate protein methylation, and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Sensitivity
Caption: A typical experimental workflow to determine the sensitivity of cancer cell lines to this compound and correlate it with MTAP status.
Logical Relationship between MTAP Deletion and this compound Sensitivity
Caption: The logical cascade illustrating how MTAP deletion leads to increased sensitivity to this compound through the principle of synthetic lethality.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. apexbt.com [apexbt.com]
- 4. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 9. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Independent Verification of GSK591's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein arginine methyltransferase 5 (PRMT5) inhibitor, GSK591, with other relevant alternatives. The information presented herein is supported by experimental data to aid researchers in their evaluation of this chemical probe.
This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] Its mechanism of action involves the direct inhibition of the PRMT5/MEP50 complex, leading to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins.[3][4] This inhibition subsequently affects downstream signaling pathways, primarily impacting cell cycle progression, proliferation, and apoptosis. A key downstream effect of PRMT5 inhibition by this compound is the suppression of the AKT signaling pathway.[5][6]
Comparative Analysis of this compound and Alternatives
To provide a comprehensive overview, this compound is compared against other PRMT5 inhibitors and compounds targeting different epigenetic pathways, such as BET inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its alternatives based on biochemical and cellular assays.
Table 1: Comparison of PRMT5 Inhibitors
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular EC50 (SDMA Inhibition) | Reference |
| This compound | PRMT5 | Substrate-competitive | 11 nM | 56 nM (Z-138 cells) | [3] |
| LLY-283 | PRMT5 | Cofactor-competitive (SAM-binding site) | Not explicitly stated, but potent | Low nanomolar range in GSCs | [4] |
| EPZ015666 | PRMT5 | Substrate-competitive, SAM-uncompetitive | Potent in vitro tool | Moderate to high plasma clearance in vivo | [1][7] |
| GSK3326595 (Pemrametostat) | PRMT5 | Substrate-competitive, SAM-uncompetitive | 6.2 nM | Potent anti-proliferative activity | [7][8] |
Table 2: Conceptual Comparison with BET Inhibitors
| Inhibitor | Target Family | Mechanism of Action | Typical Cellular Effects | Reference |
| This compound | PRMT | Inhibition of arginine methylation | G1 arrest, apoptosis, AKT pathway inhibition | [5][6] |
| JQ1 | BET | Competitive binding to bromodomains, displacing BET proteins from chromatin | G1 arrest, apoptosis, MYC downregulation | [9][10] |
| OTX015 (Birabresib) | BET | Competitive binding to bromodomains | Anti-proliferative effects in various cancers | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
PRMT5 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of the PRMT5/MEP50 complex.
Principle: The assay measures the methylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex. A europium cryptate-labeled anti-dimethylarginine antibody binds to the methylated substrate. When in close proximity, the europium donor and a streptavidin-XL665 acceptor (bound to the biotinylated peptide) enable a FRET signal, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation: Prepare assay buffer, PRMT5/MEP50 enzyme, biotinylated H4 peptide substrate, S-adenosylmethionine (SAM), and this compound dilutions.
-
Reaction Incubation: In a 384-well plate, add the PRMT5/MEP50 enzyme, this compound or vehicle control, and the H4 peptide substrate. Initiate the reaction by adding SAM. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents: europium cryptate-labeled anti-dimethylarginine antibody and streptavidin-XL665. Incubate to allow for binding.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the extent of inhibition.[11][12]
Western Blot for Phosphorylated AKT (p-AKT)
This method is used to determine the effect of this compound on the AKT signaling pathway by measuring the levels of phosphorylated AKT.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of AKT (e.g., at Ser473), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Normalize the p-AKT signal to total AKT or a loading control like GAPDH.[13][14]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H4R3me2s
This technique is used to identify the genomic regions where the this compound-induced reduction of the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) occurs.
Principle: Cells are treated with this compound or a vehicle control. Chromatin is cross-linked, sheared, and then immunoprecipitated using an antibody specific for H4R3me2s. The associated DNA is then purified and sequenced to map the genomic locations of this histone mark.
Protocol:
-
Cross-linking and Chromatin Preparation: Treat cells with this compound. Cross-link proteins to DNA using formaldehyde (B43269). Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H4R3me2s overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H4R3me2s. Compare the enrichment between this compound-treated and control samples.[15][16][17]
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: this compound signaling pathway.
Caption: Experimental workflow for verification.
Caption: Comparison of this compound and BET inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Semiautomated ChIP-Seq Procedure for Large-scale Epigenetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
GSK591: A Comparative Analysis of its Impact Across Diverse Cell Lines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a critical tool in cancer research. PRMT5 plays a crucial role in various cellular processes, including cell cycle progression, signal transduction, and RNA splicing, primarily through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2][3] This guide provides a comparative analysis of this compound's effects on different cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The anti-proliferative activity of this compound has been evaluated across a broad spectrum of cancer cell lines, demonstrating varying degrees of sensitivity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 56 | [3] |
| NCI-H929 | Multiple Myeloma | ~5000 (induces pyroptosis) | [4] |
| U266 | Multiple Myeloma | ~5000 (induces pyroptosis) | [4] |
| A549 | Lung Cancer | >1000 | [5] |
| H1299 | Lung Cancer | >1000 | [5] |
| HCC827 | Lung Cancer | Not specified, effective at 250 nM | [2] |
| NCI-H460 | Lung Cancer | Not specified, effective at 250 nM | [2] |
| CHLA20 | Neuroblastoma | ~10 | [6] |
| NGP | Neuroblastoma | ~10 | [6] |
| SK-N-BE(2) | Neuroblastoma | ~100 | [6] |
| LNCaP | Prostate Cancer | 430 | [7] |
| HS578T | Breast Cancer | Not specified | [8] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and the specific viability assay used.
Comparison with Alternative PRMT5 Inhibitors
This compound is one of several potent PRMT5 inhibitors. A comparison with other well-characterized inhibitors reveals differences in their biochemical potency.
| Inhibitor | Mechanism of Action | Biochemical IC50 (nM) vs. PRMT5/MEP50 | Reference |
| This compound (GSK3203591) | Substrate-competitive | 11 | [3] |
| EPZ015666 | Substrate-competitive | 22 | [9] |
| JNJ-64619178 | SAM/Substrate dual inhibitor | Not specified, potent | [9] |
| GSK3326595 | Substrate-competitive, SAM-uncompetitive | 6.2 | [10] |
Impact on Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. The extent of apoptosis can be quantified using methods such as Annexin V staining followed by flow cytometry.
| Cell Line | Treatment Concentration | Apoptotic Cell Population (%) | Reference |
| NCI-H929 | 5 µM | Significant increase in PI+ cells (pyroptosis) | [4] |
| U266 | 5 µM | Significant increase in PI+ cells (pyroptosis) | [4] |
| CHLA20 | 100 nM | Increased cleaved caspase-3 | [6] |
Effects on Key Signaling Pathways
This compound exerts its effects by modulating critical signaling pathways involved in cell proliferation and survival. A primary target is the PI3K/Akt/GSK3β pathway.
PRMT5/Akt/GSK3β Signaling Pathway
Caption: PRMT5-mediated regulation of the Akt/GSK3β signaling pathway and its inhibition by this compound.
Inhibition of PRMT5 by this compound prevents the methylation of Akt, which is a prerequisite for its subsequent phosphorylation and activation.[6] This leads to decreased phosphorylation of GSK3β, keeping it in its active state. Active GSK3β promotes the degradation of cell cycle regulators like Cyclin D1.[11] Consequently, this compound treatment leads to a reduction in Cyclin D1 and Cyclin E1 levels, causing cell cycle arrest at the G1/S transition.[5]
Impact on PRMT5 Substrate Methylation and Downstream Protein Expression
The efficacy of this compound can be monitored by assessing the methylation status of known PRMT5 substrates and the expression levels of downstream effector proteins.
| Protein | Effect of this compound Treatment | Cell Line(s) | Reference |
| Symmetric Dimethyl Arginine (sDMA) | Markedly decreased | NCI-H460, HCC827 | [2] |
| H4R3me2s | Decreased | A549 | [8] |
| SmD3 methylation | Inhibited | Z-138 | [3] |
| p-Akt (S473) | Decreased | CHLA20, NGP | [6] |
| p-GSK3β (inactive) | Decreased | CHLA20, NGP | [6] |
| Cyclin D1 | Decreased | A549, H1299 | [5] |
| Cyclin E1 | Decreased | A549, H1299 | [5] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in studies evaluating PRMT5 inhibitors.[6]
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
This compound
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO).
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for assessing apoptosis by flow cytometry.[12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes induced by this compound.[14]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Cyclin D1, anti-sDMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Experimental Workflow for Evaluating this compound's Impact
Caption: A streamlined workflow for the comparative analysis of this compound's effects on different cell lines.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PRMT5 and for exploring its therapeutic potential in oncology. This guide provides a framework for comparing the effects of this compound across different cell lines, highlighting its impact on cell proliferation, apoptosis, and key signaling pathways. The provided data and protocols are intended to assist researchers in designing and executing robust experiments to further elucidate the mechanisms of PRMT5 inhibition and its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GSK591
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of GSK591, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. Given that this compound should be considered hazardous until comprehensive data becomes available, all handling and disposal must be conducted with the utmost caution.[1]
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All procedures should be performed within a certified chemical fume hood to minimize inhalation risk.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be contained within a fume hood, appropriate respiratory protection should be used.
II. This compound Chemical and Physical Properties
A fundamental understanding of this compound's properties is essential for its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂₂H₂₈N₄O₂[2] |
| Molecular Weight | 380.5 g/mol [2] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in organic solvents such as Ethanol (approx. 12 mg/ml), DMSO (approx. 16 mg/ml), and Dimethyl Formamide (DMF) (approx. 16 mg/ml).[1] Sparingly soluble in aqueous buffers.[1] |
| Stability | Stable for at least 4 years when stored properly.[2] |
| Storage Temperature | -20°C[1] |
III. Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound and associated waste are paramount. The following procedures are based on best practices for chemical waste management.
Step 1: Waste Segregation
Properly segregate waste containing this compound into designated, clearly labeled containers. Do not mix different waste streams.
-
Solid Waste:
-
Unused or expired solid this compound powder.
-
Contaminated consumables, including gloves, pipette tips, weigh boats, and empty vials.
-
-
Liquid Waste:
-
Solutions of this compound in solvents (e.g., DMSO, ethanol).
-
Cell culture media containing this compound.
-
-
Sharps Waste:
-
Any contaminated sharps such as needles, syringes, or broken glass.
-
Step 2: Container Management and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled.
-
Solid and Liquid Waste Containers:
-
Use sealable, chemically compatible containers.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
-
Sharps Containers:
-
Use designated, puncture-resistant sharps containers.
-
Label with "Hazardous Waste," "Sharps," and "Contaminated with this compound."
-
Step 3: Waste Collection and Storage
-
Unused or Expired Compound: Dispose of solid this compound in its original container if possible, or in a clearly labeled, sealed container.
-
Contaminated Labware: Collect disposable items that have come into contact with this compound in a designated hazardous waste bag or container.[3] For heavily contaminated items, use an inert absorbent material to contain the substance before disposal.[3]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Never dispose of solutions containing this compound down the drain.
-
Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste.[3]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound hazardous waste. Disposal must be carried out by a licensed hazardous waste contractor.
IV. Experimental Workflow and Disposal Decision-Making
To facilitate understanding, the following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.
Caption: Experimental workflow from handling this compound to waste segregation.
Caption: Decision tree for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling GSK591
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
This compound should be handled with care, treating it as a potentially hazardous compound. The following PPE is mandatory when working with this compound in solid or solution form.[1][2]
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned to protect from potential splashes. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. | Use a certified respirator if there is a risk of aerosolization or if handling large quantities of the solid compound. |
General Safety Precautions:
-
Avoid Contact: Do not ingest, inhale, or allow contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1]
-
Work Area: Conduct all weighing and solution preparation in a chemical fume hood or a designated well-ventilated area to minimize inhalation risk.
Logistical Information: Storage and Handling
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Parameter | Guideline |
| Storage of Solid Compound | Store at -20°C for long-term stability (≥ 2 years).[1] |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4] |
| Aqueous Solution Stability | It is not recommended to store aqueous solutions for more than one day.[1] |
Preparation of Stock Solutions:
This compound is a crystalline solid and is soluble in several organic solvents.[1]
| Solvent | Solubility |
| DMSO | ~16 mg/mL[1] |
| Ethanol (B145695) | ~12 mg/mL[1] |
| Dimethyl Formamide (DMF) | ~16 mg/mL[1] |
For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]
Operational Plan: Experimental Protocol for Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of a cancer cell line (e.g., a mantle cell lymphoma line like Z-138).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cancer cell line and complete culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Remember to include a vehicle control (DMSO-treated) group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator and incubate for the desired time period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the signal to develop.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in cell viability.
-
PRMT5 Signaling Pathway and this compound Inhibition
This compound is a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction. In many cancers, PRMT5 is overexpressed and contributes to tumor growth and survival. By inhibiting PRMT5, this compound can disrupt these oncogenic processes.
Caption: Mechanism of action of this compound on the PRMT5 signaling pathway.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental health and safety (EHS) guidelines.[5][6][7]
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Unused/Expired Compound: Dispose of in the original, clearly labeled container as hazardous waste. Contaminated PPE (gloves, etc.): Collect in a designated, sealed hazardous waste bag. Contaminated Labware (pipette tips, tubes): Collect in a designated hazardous waste container. |
| Liquid Waste | Stock Solutions & Unused Dilutions: Collect in a clearly labeled, sealed, and chemically resistant container designated for hazardous liquid waste. Include the chemical name and solvent on the label. Contaminated Culture Media: Collect in a sealed container and treat as hazardous liquid waste. Do not pour down the drain. |
| Empty Containers | Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be disposed of as non-hazardous waste, depending on institutional policies. Deface the original label before disposing of the rinsed container. |
Spill Management:
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material in a sealed container and dispose of it as hazardous waste.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow the specific procedures outlined in your institution's chemical safety plan.
-
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
